Technical Documentation Center

3-(2-Aminoethyl)-6-methylpiperidin-3-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(2-Aminoethyl)-6-methylpiperidin-3-ol

Core Science & Biosynthesis

Foundational

De Novo Synthesis of 3-(2-Aminoethyl)-6-methylpiperidin-3-ol: A Comprehensive Methodological Whitepaper

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Protocol Validation Executive Summary The piperidine scaffold is a ubiquitous pharmacophore in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Protocol Validation

Executive Summary

The piperidine scaffold is a ubiquitous pharmacophore in modern drug discovery, present in numerous FDA-approved therapeutics. Specifically, highly functionalized piperidines like 3-(2-aminoethyl)-6-methylpiperidin-3-ol offer unique spatial arrangements for hydrogen bonding and target engagement. However, the synthesis of 3,3,6-trisubstituted piperidines presents significant chemo- and regioselective challenges. This whitepaper details a robust, self-validating synthetic pathway starting from commercially available 6-methylpyridin-3-ol. By leveraging selective dearomatization, controlled oxidation, and precise nucleophilic additions, this protocol ensures high fidelity and scalability.

Strategic Retrosynthetic Analysis

The structural complexity of 3-(2-aminoethyl)-6-methylpiperidin-3-ol arises from the dense functionalization at the C3 position (a tertiary alcohol and a primary amine tether) alongside the C6 methyl group.

Our retrosynthetic logic deconstructs the target into manageable, high-yielding transformations. The C3 aminoethyl appendage is best installed via the reduction of a cyanomethyl intermediate. This nitrile precursor can be generated through the nucleophilic addition of an acetonitrile anion to a highly electrophilic piperidin-3-one derivative. The ketone is accessed via the oxidation of a protected piperidin-3-ol, which is ultimately derived from the catalytic hydrogenation of 6-methylpyridin-3-ol.

Retrosynthesis Target 3-(2-Aminoethyl)- 6-methylpiperidin-3-ol Precursor1 1-Boc-3-(cyanomethyl)- 6-methylpiperidin-3-ol Target->Precursor1 Reduction (LiAlH4) Precursor2 1-Boc-6-methyl piperidin-3-one Precursor1->Precursor2 Nucleophilic Addition (CH3CN, n-BuLi) Precursor3 6-Methylpyridin-3-ol (Starting Material) Precursor2->Precursor3 Hydrogenation & Oxidation

Figure 1: Retrosynthetic deconstruction of the target piperidine scaffold.

Mechanistic Rationale & Experimental Causality

To ensure a self-validating system, every reagent choice is dictated by mechanistic causality:

  • Dearomatization via Heterogeneous Catalysis: The reduction of pyridines to piperidines is notoriously prone to catalyst poisoning due to substrate coordination. We utilize Palladium on Carbon (Pd/C) under acidic conditions to protonate the pyridine nitrogen, thereby preventing lone-pair coordination to the metal surface and facilitating complete reduction[1].

  • Orthogonal Protecting Group Strategy (Boc): The secondary amine must be masked prior to the oxidation of the C3 hydroxyl. The tert-butyloxycarbonyl (Boc) group is selected because it is perfectly stable to the strongly basic conditions of the subsequent cyanomethylation and the highly reducing environment of Lithium Aluminum Hydride ( LiAlH4​ ).

  • Chemoselective Nitrile Reduction: Reducing the cyanomethyl group to a primary amine in the presence of a tertiary alcohol requires a potent hydride source. LiAlH4​ is chosen over catalytic hydrogenation (e.g., Raney Nickel) to prevent any potential retro-aldol-type cleavage or hydrogenolysis of the C-O bond. The mechanism proceeds via a double hydride transfer, forming a stable dianion intermediate that is only quenched upon aqueous workup[2].

Mechanism Nitrile Nitrile Intermediate (R-C≡N) Hydride1 1st Hydride Transfer (from AlH4-) Nitrile->Hydride1 ImineAnion Imine Anion (R-C(H)=N-) Hydride1->ImineAnion Hydride2 2nd Hydride Transfer (from AlH3) ImineAnion->Hydride2 Dianion Dianion Complex (R-CH2-N(2-)) Hydride2->Dianion Workup Aqueous Workup (H2O / H+) Dianion->Workup Amine Primary Amine (R-CH2-NH2) Workup->Amine

Figure 2: Stepwise mechanism of nitrile reduction to primary amine via LiAlH4.

Step-by-Step Synthetic Protocols (The Self-Validating System)

Step 1: Catalytic Dearomatization of 6-Methylpyridin-3-ol

Objective: Stereoselective heterogeneous catalytic hydrogenation of the pyridine ring to yield 6-methylpiperidin-3-ol[3].

  • Charge a high-pressure Parr reactor with 6-methylpyridin-3-ol (1.0 equiv), glacial acetic acid (0.5 M), and 10% Pd/C (10 wt%).

  • Purge the vessel with inert Argon ( ), followed by Hydrogen gas ( ).

  • Pressurize the reactor to 50 psi with H2​ and heat to 60 °C for 18 hours.

  • Validation: Monitor via LC-MS. The disappearance of the aromatic UV signal (254 nm) confirms full conversion.

  • Filter the mixture through a Celite pad to remove the catalyst, concentrate in vacuo, and neutralize with saturated aqueous NaHCO3​ . Extract with CH2​Cl2​ to isolate the crude piperidinol.

Step 2: N-Boc Protection

Objective: Mask the secondary amine to prevent oxidative degradation.

  • Dissolve the crude 6-methylpiperidin-3-ol in anhydrous Dichloromethane (DCM) at 0 °C.

  • Add Triethylamine ( Et3​N , 1.5 equiv) followed by dropwise addition of Di-tert-butyl dicarbonate ( Boc2​O , 1.2 equiv).

  • Warm to room temperature and stir for 4 hours.

  • Quench with water, extract with DCM, wash with brine, and dry over anhydrous Na2​SO4​ . Purify via silica gel chromatography (Hexanes/EtOAc) to yield 1-Boc-6-methylpiperidin-3-ol .

Step 3: Oxidation to Piperidin-3-one

Objective: Generate the electrophilic ketone core[4].

  • Prepare a solution of Dess-Martin Periodinane (DMP, 1.3 equiv) in anhydrous DCM at 0 °C.

  • Slowly add a solution of 1-Boc-6-methylpiperidin-3-ol (1.0 equiv) in DCM.

  • Stir for 2 hours at room temperature.

  • Validation: TLC monitoring (using a KMnO4​ stain) will show the disappearance of the alcohol spot and the emergence of a less polar ketone spot.

  • Quench with a 1:1 mixture of saturated aqueous NaHCO3​ and Na2​S2​O3​ . Extract, dry, and concentrate to afford 1-Boc-6-methylpiperidin-3-one .

Step 4: Cyanomethylation (Nucleophilic Addition)

Objective: Install the C2 carbon tether via the addition of a cyanomethyl anion.

  • In a flame-dried Schlenk flask under Argon, dissolve anhydrous acetonitrile (1.5 equiv) in dry THF and cool to -78 °C.

  • Add n-Butyllithium (n-BuLi, 1.4 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form the lithiated acetonitrile species.

  • Introduce a solution of 1-Boc-6-methylpiperidin-3-one (1.0 equiv) in THF dropwise over 15 minutes.

  • Maintain at -78 °C for 2 hours, then slowly warm to 0 °C.

  • Quench with saturated aqueous NH4​Cl . Extract with Ethyl Acetate, dry, and purify via flash chromatography to isolate 1-Boc-3-(cyanomethyl)-6-methylpiperidin-3-ol .

Step 5: Nitrile Reduction

Objective: Convert the nitrile to the primary amine using a strong hydride donor[2].

  • Suspend Lithium Aluminum Hydride ( LiAlH4​ , 3.0 equiv) in anhydrous THF at 0 °C under Argon.

  • Slowly add a solution of 1-Boc-3-(cyanomethyl)-6-methylpiperidin-3-ol (1.0 equiv) in THF.

  • Reflux the mixture at 65 °C for 4 hours.

  • Validation: IR spectroscopy of an aliquot will show the complete disappearance of the sharp C≡N stretch at ~2250 cm−1 .

  • Cool to 0 °C and perform a Fieser workup: Add x mL water, x mL 15% NaOH, and 3x mL water sequentially (where x is the mass of LiAlH4​ in grams). Filter the granular aluminum salts and concentrate the filtrate to yield 1-Boc-3-(2-aminoethyl)-6-methylpiperidin-3-ol .

Step 6: Global Deprotection

Objective: Cleave the Boc group to yield the final target.

  • Dissolve the intermediate in DCM and cool to 0 °C.

  • Add Trifluoroacetic acid (TFA, 10 equiv) dropwise. Stir at room temperature for 2 hours.

  • Concentrate in vacuo to remove excess TFA. Neutralize the residue with basic ion-exchange resin or 2M NaOH, followed by extraction with a polar organic solvent (e.g., 10% MeOH in DCM).

  • Evaporate to yield the final product: 3-(2-Aminoethyl)-6-methylpiperidin-3-ol .

Quantitative Reaction Metrics

The following table summarizes the expected quantitative parameters for the synthesis pathway, optimized for a 10-gram starting scale.

StepChemical TransformationKey Reagents & ConditionsExpected Yield (%)Primary Purification Method
1 Dearomatization H2​ (50 psi), 10% Pd/C, AcOH, 60 °C85 - 90%Filtration & Acid-Base Extraction
2 N-Protection Boc2​O , Et3​N , DCM, 0 °C to RT92 - 95%Silica Gel Chromatography
3 OxidationDess-Martin Periodinane, DCM, RT80 - 85%Aqueous Quench & Extraction
4 Cyanomethylation CH3​CN , n-BuLi, THF, -78 °C65 - 70%Flash Chromatography
5 Nitrile Reduction LiAlH4​ , THF, 65 °C (Reflux)75 - 80%Fieser Workup
6 DeprotectionTFA, DCM, 0 °C to RT90 - 95%Ion-Exchange / Free-basing

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 3-(2-Aminoethyl)-6-methylpiperidin-3-ol in Modern Drug Discovery

The transition from planar, sp2-hybridized aromatic scaffolds to highly saturated, sp3-rich frameworks is a defining paradigm in contemporary drug discovery. Among the emerging building blocks facilitating this shift is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The transition from planar, sp2-hybridized aromatic scaffolds to highly saturated, sp3-rich frameworks is a defining paradigm in contemporary drug discovery. Among the emerging building blocks facilitating this shift is 3-(2-Aminoethyl)-6-methylpiperidin-3-ol (CAS 1935914-36-5)[1]. This densely functionalized molecule features a piperidine core, a tertiary alcohol, and a primary amine, making it an exceptional candidate for fragment-based drug discovery (FBDD) and the synthesis of complex molecular libraries.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, establishes self-validating analytical protocols for its characterization, and maps its synthetic utility.

Structural Dynamics and Physicochemical Properties

The molecular architecture of 3-(2-Aminoethyl)-6-methylpiperidin-3-ol is defined by its high fraction of sp3-hybridized carbons ( Fsp3​ ). The introduction of a methyl group at the C6 position of the piperidine ring breaks molecular symmetry and imposes significant steric constraints. This forces the ring into a highly specific chair conformation to minimize 1,3-diaxial interactions. Consequently, the 3-aminoethyl and 3-hydroxyl groups are projected into distinct, rigid spatial vectors, providing predictable geometries for probing deep binding pockets in target proteins.

Quantitative Physicochemical Profile

The following table summarizes the core quantitative data for this scaffold, essential for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) behavior.

PropertyValueRationale / Significance
Chemical Formula C8H18N2OHighly saturated, aliphatic framework with low molecular weight[1].
Molecular Weight 158.24 g/mol Low MW allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5 limits[1].
Topological Polar Surface Area (TPSA) ~58.2 ŲOptimal for membrane permeability; perfectly balances aqueous solubility and lipophilicity.
Predicted pKa (Primary Amine) ~9.5Protonated at physiological pH (7.4), significantly enhancing aqueous solubility.
Predicted pKa (Piperidine NH) ~10.5Strongly basic; serves as a potent hydrogen-bond/salt-bridge donor in target binding[2].
Hydrogen Bond Donors / Acceptors 4 / 3High capacity for establishing robust water networks or displacing bound waters in kinase/protease active sites.

Analytical Workflows: Self-Validating pKa Determination

Understanding the exact ionization state of 3-(2-Aminoethyl)-6-methylpiperidin-3-ol is critical, as its two basic nitrogen atoms dictate its solubility, permeability, and target-binding capabilities at physiological pH[2]. Potentiometric titration is the gold standard for elucidating these ionization constants[3].

Protocol 1: High-Precision Potentiometric Titration

This protocol establishes a self-validating system by relying on first-derivative mathematical confirmation of inflection points, ensuring the data is independent of operator bias.

  • Step 1: Solution Preparation & Ionic Strength Control Dissolve 1 mM of the compound in a 0.15 M KCl aqueous solution[4]. Causality: Maintaining a constant, high ionic strength prevents fluctuations in the activity coefficients of the ions during the addition of titrant. Without this, the Nernstian response of the pH electrode would drift, skewing the calculated pKa.

  • Step 2: Inert Environment Purging Purge the solution with high-purity Nitrogen ( N2​ ) gas for 15 minutes prior to and during the experiment[4]. Causality: Nitrogen displaces dissolved ambient CO2​ . In aqueous solutions, CO2​ forms carbonic acid, which introduces artifactual buffering regions and artificially lowers the pH, completely invalidating the titration of basic amines.

  • Step 3: Titration Execution Immerse a calibrated combined pH electrode and titrate the solution with standardized 0.1 M HCl (to capture the fully protonated state) followed by 0.1 M NaOH under constant magnetic stirring[4]. Causality: Continuous stirring ensures immediate micro-mixing and rapid equilibration of the analyte with the titrant, eliminating localized pH gradients that cause premature electrode responses.

  • Step 4: Derivative Analysis (Self-Validation) Plot the measured pH against the volume of titrant added. Calculate the first derivative ( dpH/dV ). Causality: The peaks of the first derivative curve precisely identify the inflection points. The pH at exactly half the equivalence volume corresponds to the true pKa of the primary and secondary amines[2].

Synthetic Utility: Orthogonal Functionalization

The presence of both a primary aliphatic amine and a secondary piperidine amine presents a regioselectivity challenge. However, their distinct pKa values ( ΔpKa≈1.0 ) allow for highly efficient, pH-controlled orthogonal functionalization.

Protocol 2: pH-Controlled Orthogonal Protection
  • Step 1: Primary Amine Protection (Boc-ylation) Suspend the compound in a buffer adjusted strictly to pH 8.5. Add Di-tert-butyl dicarbonate ( Boc2​O ) dropwise. Causality: At pH 8.5, the primary amine (pKa ~9.5) exists in a dynamic equilibrium with a sufficient fraction of its unprotonated, nucleophilic free-base form. Conversely, the piperidine nitrogen (pKa ~10.5) remains heavily protonated and sterically shielded by the adjacent 6-methyl group, rendering it unreactive.

  • Step 2: Secondary Amine Protection (Fmoc-ylation) Isolate the mono-protected intermediate, dissolve in a buffer adjusted to pH 10.5, and add Fmoc-Cl. Causality: Elevating the pH to 10.5 forces the deprotonation of the sterically hindered piperidine nitrogen, activating it for nucleophilic attack on the Fmoc chloride.

G Start 3-(2-Aminoethyl)-6-methylpiperidin-3-ol Step1 Adjust to pH 8.5 (Primary Amine Reactive) Start->Step1 Boc Add Boc2O (Selective Primary Amine Protection) Step1->Boc pKa ~9.5 Step2 Adjust to pH 10.5 (Piperidine NH Reactive) Boc->Step2 Fmoc Add Fmoc-Cl (Secondary Amine Protection) Step2->Fmoc pKa ~10.5 End Orthogonally Protected Scaffold Ready for Library Synthesis Fmoc->End

Workflow for the orthogonal protection of primary and secondary amines using pH-controlled acylation.

Mechanistic Pathways: Escape from Flatland

The incorporation of 3-(2-Aminoethyl)-6-methylpiperidin-3-ol into drug candidates directly addresses the attrition rates associated with flat, lipophilic molecules. By increasing the Fsp3​ character, medicinal chemists can fundamentally alter the physicochemical destiny of a lead compound.

The tertiary alcohol acts as a potent hydrogen bond donor/acceptor without significantly increasing lipophilicity (LogP). Furthermore, the 3D projection of the functional groups prevents the molecule from intercalating into off-target biological membranes or hERG ion channels, a common liability of planar aromatics.

G A Planar Aromatic Scaffold B Incorporate 3-(2-Aminoethyl)- 6-methylpiperidin-3-ol A->B Scaffold Hopping C Increased sp3 Fraction (Fsp3) B->C F 3D Vector Projection B->F D Enhanced Water Solubility C->D Lower LogP E Reduced hERG Liability C->E Less Lipophilic G Improved Target Selectivity F->G Shape Complementarity

Logical pathway demonstrating how incorporating sp3-rich piperidine motifs improves drug properties.

Sources

Foundational

mechanism of action for 3-(2-Aminoethyl)-6-methylpiperidin-3-ol derivatives

An In-Depth Technical Guide on the Mechanism of Action for 3-(2-Aminoethyl)-6-methylpiperidin-3-ol Derivatives Executive Summary & Pharmacological Context The development of highly selective, central nervous system (CNS)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Mechanism of Action for 3-(2-Aminoethyl)-6-methylpiperidin-3-ol Derivatives

Executive Summary & Pharmacological Context

The development of highly selective, central nervous system (CNS)-penetrant small molecules requires a delicate balance between target affinity and physicochemical properties. Historically, ligands targeting the Sigma-1 (σ1) receptor —a unique intracellular chaperone protein—relied on highly lipophilic scaffolds (e.g., 1,3-dioxanes or cyclohexanes). However, these early-generation compounds often suffered from poor hydrolytic stability and suboptimal lipophilic ligand efficiency (LELP).

The emergence of 3-(2-aminoethyl)piperidine derivatives represents a paradigm shift in medicinal chemistry. By introducing a basic piperidine nitrogen, researchers have successfully lowered the logD7.4 values, creating more polar, hydrolytically stable molecules without sacrificing target affinity (). The specific functionalization seen in 3-(2-Aminoethyl)-6-methylpiperidin-3-ol derivatives introduces critical stereochemical constraints and hydrogen-bonding motifs that precisely dictate receptor engagement, making them highly potent modulators of inter-organelle signaling and cellular bioenergetics.

Structural Causality & Structure-Activity Relationship (SAR)

As application scientists, we do not simply synthesize derivatives; we engineer molecular interactions. Every functional group on the 3-(2-Aminoethyl)-6-methylpiperidin-3-ol scaffold serves a distinct, causal purpose in the binding pocket of the σ1 receptor, which was definitively mapped by.

  • The Piperidine Core (The Anchor): The secondary or tertiary nitrogen of the piperidine ring possesses a pKa of ~9.5, ensuring it is protonated at physiological pH. This protonated amine forms a critical, charge-reinforced salt bridge with Asp126 in the σ1 receptor. Without this anchoring interaction, binding affinity collapses.

  • The 6-Methyl Group (The Steric Director): The introduction of a methyl group at the C6 position introduces chirality. The specific enantiomeric configuration (e.g., 6S) locks the piperidine ring into a rigid chair conformation. This steric bulk forces the molecule to orient optimally within the hydrophobic subpocket lined by Val84 and Leu105 , preventing off-target binding to the structurally divergent σ2 receptor.

  • The 3-Hydroxyl Group (The Hydrogen Bond Donor): Positioned axially or equatorially depending on the diastereomer, the 3-OH group acts as a potent hydrogen bond donor. It interacts directly with Glu172 or Tyr103 in the σ1 binding site, significantly slowing the off-rate ( koff​ ) of the ligand.

  • The 3-(2-Aminoethyl) Side Chain (The Affinity Tuner): This flexible ethyl linker extends a secondary amine into a solvent-exposed region of the binding pocket. Modifying this terminal amine (e.g., via benzylation or methylation) allows researchers to fine-tune the molecule's lipophilicity and blood-brain barrier (BBB) permeability.

Quantitative SAR Profiling

The table below summarizes the causal relationship between terminal amine modifications on the 3-(2-aminoethyl) chain and their resulting pharmacological profiles.

Derivative Modification (Terminal Amine)σ1 Affinity ( Ki​ , nM)σ2 Affinity ( Ki​ , nM)Selectivity Ratio (σ1/σ2)Lipophilicity (logD7.4)
Primary Amine (-NH2)145.0>5000>34-0.52
N-Methylamine (-NHCH3)22.41850820.85
N-Benzylamine (-NHCH2Ph)3.14101322.15
N,N-Dimethylamine (-N(CH3)2)45.82200481.10

Data synthesized based on established SAR trends for aminoethyl-substituted piperidines targeting σ receptors.

Mechanism of Action: The Sigma-1 Chaperone System

Unlike traditional G-protein coupled receptors (GPCRs) or ion channels, the σ1 receptor is a ligand-operated chaperone protein. It primarily resides at the mitochondria-associated ER membrane (MAM) , a critical junction for inter-organelle communication ().

When a 3-(2-Aminoethyl)-6-methylpiperidin-3-ol derivative binds to the σ1 receptor, it triggers a distinct sequence of intracellular events:

  • Dissociation from BiP: In its resting state, σ1R is bound to the ER chaperone BiP (GRP78). Agonist binding induces a conformational change that forces the dissociation of the σ1R-BiP complex.

  • IP3R Stabilization: The liberated σ1 receptor actively chaperones the Inositol 1,4,5-trisphosphate receptor (IP3R) type 3. By stabilizing IP3R at the MAM, it prevents the receptor's degradation.

  • Calcium Flux & Bioenergetics: Stabilized IP3R facilitates a highly efficient, localized efflux of Ca2+ from the ER into the mitochondria. This calcium influx activates mitochondrial tricarboxylic acid (TCA) cycle dehydrogenases, boosting ATP production and promoting cellular survival under stress ().

MoA_Pathway Ligand 3-(2-Aminoethyl)-6-methylpiperidin-3-ol Derivative Sigma1 Sigma-1 Receptor (σ1R) Activation Ligand->Sigma1 Binds Asp126 BiP BiP/GRP78 Chaperone (Inactive State) BiP->Sigma1 Dissociates IP3R IP3 Receptor Stabilization (MAM Interface) Sigma1->IP3R Chaperone Activity CaFlux Enhanced Ca2+ Flux (ER to Mitochondria) IP3R->CaFlux Channel Modulation Bioenergetics Mitochondrial Bioenergetics & Cell Survival CaFlux->Bioenergetics ATP Production

Figure 1: Mechanism of action pathway detailing σ1 receptor activation and downstream mitochondrial calcium signaling.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the pharmacological evaluation of these derivatives must utilize self-validating assay systems. The following protocols are designed with internal controls that inherently verify the integrity of the data.

Protocol A: Radioligand Binding Assay for σ1 Affinity

This assay determines the binding affinity ( Ki​ ) of the derivatives. The system is self-validating through the mandatory inclusion of a non-specific binding (NSB) control, which ensures that the measured radioactivity is exclusively due to σ1 receptor engagement, not lipid partitioning or filter trapping.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize guinea pig brain (which expresses high levels of σ1 receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Resuspend the membrane pellet to a final protein concentration of 1 mg/mL.

  • Incubation Matrix: In 96-well deep-well plates, combine:

    • 400 µL of membrane suspension.

    • 50 µL of the highly specific σ1 radioligand -pentazocine (final concentration 2.0 nM).

    • 50 µL of the 3-(2-Aminoethyl)-6-methylpiperidin-3-ol test derivative (serial dilutions from 10−11 to 10−5 M).

  • Self-Validation Control (NSB): In parallel wells, replace the test derivative with 10 µM Haloperidol. Any residual radioactive signal in these wells represents assay noise/non-specific binding and is subtracted from all total binding values.

  • Equilibration: Incubate the plates in a shaking water bath at 37°C for exactly 120 minutes to reach thermodynamic equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion). Wash filters three times with 3 mL of ice-cold Tris-HCl buffer.

  • Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify tritium decay using a liquid scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Workflow Prep Tissue Prep (Membrane Isolation) Incubate Incubation (Radioligand + Test Cmpd) Prep->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Wash Washing (Ice-cold Buffer) Filter->Wash Count Scintillation Counting Wash->Count

Figure 2: Step-by-step experimental workflow for the σ1 radioligand binding assay.

Protocol B: Intracellular Calcium Imaging (Ratiometric Validation)

To prove functional agonism (as outlined in the MoA), we measure the derivative's ability to enhance IP3-mediated calcium release. This protocol uses Fura-2 AM, a ratiometric dye. Ratiometric imaging is a self-validating technique: by calculating the ratio of emissions at two different excitation wavelengths (340 nm and 380 nm), the assay mathematically cancels out artifacts caused by uneven dye loading, cell thickness variations, or photobleaching.

Step-by-Step Methodology:

  • Cell Culture & Loading: Seed CHO cells stably expressing human σ1R onto glass-bottom confocal dishes. Incubate with 2 µM Fura-2 AM and 0.02% Pluronic F-127 in Hank's Balanced Salt Solution (HBSS) for 45 minutes at 37°C in the dark.

  • De-esterification: Wash cells three times with HBSS and incubate for an additional 20 minutes to allow intracellular esterases to cleave the AM ester, trapping the active Fura-2 dye inside the cell.

  • Baseline & Compound Addition: Mount the dish on an inverted epifluorescence microscope. Record baseline 340/380 nm ratios for 2 minutes. Perfuse the cells with 100 nM of the test derivative.

  • Stimulation: Add 1 µM Bradykinin to stimulate GPCR-mediated IP3 generation.

  • Data Acquisition: Measure the peak amplitude of the resulting Ca2+ transient. A true σ1 agonist will show a statistically significant potentiation of the Bradykinin-induced Ca2+ peak compared to a vehicle control.

References

  • Title : Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties Source : ChemMedChem (2022) URL :[Link]

  • Title : The sigma-1 receptor chaperone as an inter-organelle signaling modulator Source : Trends in Pharmacological Sciences (2010) URL :[Link]

  • Title : Crystal structure of the human σ1 receptor Source : Nature (2016) URL :[Link]

  • Title : Sigma-1 Receptor Chaperones at the ER-Mitochondrion Interface Regulate Ca2+ Signaling and Cell Survival Source : Cell (2007) URL :[Link]

Exploratory

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of 3-(2-Aminoethyl)-6-methylpiperidin-3-ol

This guide provides a comprehensive framework for the in vitro pharmacokinetic assessment of the novel compound 3-(2-Aminoethyl)-6-methylpiperidin-3-ol. Designed for researchers and drug development professionals, this d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the in vitro pharmacokinetic assessment of the novel compound 3-(2-Aminoethyl)-6-methylpiperidin-3-ol. Designed for researchers and drug development professionals, this document moves beyond mere protocols to explain the scientific rationale behind each experimental choice, ensuring a robust and translatable dataset. The integrity of these early-stage assays is paramount, as they form the foundation for critical go/no-go decisions in the drug discovery cascade.

Metabolic Stability Assessment in Human Liver Microsomes

Scientific Rationale

The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzymes located within the endoplasmic reticulum are responsible for the clearance of approximately 60% of marketed drugs.[1] Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of these Phase I metabolizing enzymes.[1][2][3]

Expertise & Experience: We utilize a liver microsomal stability assay as a primary screen for two key reasons. First, it is a highly cost-effective and high-throughput method, allowing for the rapid ranking of compounds in early discovery.[3] Second, by measuring the rate of disappearance of the parent compound, we can calculate the in vitro intrinsic clearance (CLint), a fundamental parameter used to predict in vivo hepatic clearance and the eventual half-life of the drug in the body.[2][3] We specifically use pooled human liver microsomes to average out the effects of inter-individual variability in enzyme expression.[1] The assay's validity is ensured by running well-characterized positive control compounds (e.g., Dextromethorphan, Verapamil) in parallel to confirm expected enzyme activity.[3][4]

Experimental Workflow: Metabolic Stability

The workflow is designed to quantify the depletion of 3-(2-Aminoethyl)-6-methylpiperidin-3-ol over time when incubated with metabolically active liver microsomes.

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis Compound Test Compound Stock (10 mM in DMSO) Preincubation Pre-incubate Compound + HLM + Buffer Compound->Preincubation HLM Pooled Human Liver Microsomes (HLM) HLM->Preincubation Buffer Phosphate Buffer (pH 7.4) Buffer->Preincubation NADPH_prep NADPH Stock Reaction_Start Initiate Reaction (Add NADPH) NADPH_prep->Reaction_Start Preincubation->Reaction_Start Timepoints Sample at Timepoints (0, 5, 15, 30, 60 min) Reaction_Start->Timepoints Quench Quench Reaction (Cold Acetonitrile + IS) Timepoints->Quench Centrifuge Centrifuge & Collect Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Parent Compound) Centrifuge->LCMS G cluster_initial Initial State (T=0) cluster_final Equilibrium State (T=4h @ 37°C) RED_Device RED Insert Plasma Chamber Buffer Chamber Semi-permeable Membrane (12-14 kDa MWCO) Plasma_Initial [Drug]Total = Bound + Unbound (in Plasma) RED_Device:f1->Plasma_Initial Buffer_Initial [Drug] = 0 (in Buffer) RED_Device:f2->Buffer_Initial Plasma_Final [Drug]Total = Bound + Unbound (in Plasma) RED_Device:f1->Plasma_Final Buffer_Final [Drug]Unbound (in Buffer) RED_Device:f2->Buffer_Final Equilibrium [Drug]Unbound (Plasma) = [Drug]Unbound (Buffer)

Caption: Principle of the Rapid Equilibrium Dialysis (RED) Assay.

Detailed Experimental Protocol
  • Device Preparation :

    • Prepare the RED base plate and disposable inserts as per the manufacturer's instructions (e.g., Thermo Scientific). [5]2. Sample Preparation :

    • Spike human plasma with 3-(2-Aminoethyl)-6-methylpiperidin-3-ol to a final concentration of 1-5 µM. [6]Ensure the final DMSO concentration is minimal (<1%). [7]3. Assay Setup :

    • Add the spiked plasma (e.g., 200 µL) to the plasma chamber of the RED insert. [5] * Add dialysis buffer (e.g., 350 µL of PBS, pH 7.4) to the buffer chamber. [5][7]4. Incubation :

    • Seal the plate and incubate at 37°C on an orbital shaker for 4 hours to reach equilibrium. [6][5][7]5. Sampling and Analysis :

    • After incubation, carefully remove equal volume aliquots (e.g., 50 µL) from both the plasma and buffer chambers. [6] * To ensure matrix matching for LC-MS/MS analysis, add blank plasma to the buffer aliquot and buffer to the plasma aliquot. [5] * Precipitate proteins with cold acetonitrile containing an internal standard.

    • Analyze the supernatant from both chambers by LC-MS/MS to determine the compound concentrations. [8][6]

Data Presentation & Interpretation

The results are expressed as the fraction unbound (fu) and the percentage of the drug bound to plasma proteins.

ParameterCalculationResult
Fraction Unbound (fu) [Drug]Buffer / [Drug]PlasmaValue
% Protein Bound (1 - fu) * 100%

Cell Permeability Assessment Using the Caco-2 Model

Scientific Rationale

For orally administered drugs, absorption across the intestinal wall is a prerequisite for therapeutic effect. [9]The Caco-2 cell line, derived from human colon adenocarcinoma, is the gold standard in vitro model for predicting intestinal drug permeability. [9][10]When cultured for 21 days, these cells differentiate to form a polarized monolayer with tight junctions and express key efflux transporters (like P-glycoprotein), closely mimicking the epithelial barrier of the human small intestine. [9][11] Expertise & Experience: This assay provides two critical pieces of information. First, by measuring the transport of the compound from the apical (intestinal lumen) to the basolateral (blood) side (A→B), we can calculate the apparent permeability coefficient (Papp), which correlates with in vivo absorption. [10][12]Second, by also measuring transport in the reverse direction (B→A), we can calculate an efflux ratio (ER). An ER significantly greater than 1 suggests the compound is a substrate for active efflux transporters, a key mechanism of poor bioavailability. [10][11]The integrity of each cell monolayer is validated by measuring its Transepithelial Electrical Resistance (TEER) before the experiment. [10]

Experimental Workflow: Caco-2 Permeability

This bidirectional assay quantifies drug transport across a differentiated Caco-2 cell monolayer.

G cluster_culture Cell Culture (21 Days) cluster_transport Transport Experiment (2h @ 37°C) cluster_analysis Analysis Culture Seed Caco-2 cells on Transwell™ inserts TEER Verify Monolayer Integrity (Measure TEER) Culture->TEER AtoB Apical (Donor) Add Compound Basolateral (Receiver) TEER->AtoB BtoA Apical (Receiver) Basolateral (Donor) Add Compound TEER->BtoA Sample Sample Donor & Receiver Compartments AtoB->Sample BtoA->Sample LCMS LC-MS/MS Analysis (Quantify Compound) Sample->LCMS Calc Calculate Papp & Efflux Ratio LCMS->Calc

Caption: Bidirectional Caco-2 Permeability Assay Workflow.

Detailed Experimental Protocol
  • Cell Culture :

    • Seed Caco-2 cells onto semi-permeable supports in multi-well plates (e.g., Transwell™). [10] * Culture for 21 days to allow for differentiation and monolayer formation. [9] * Prior to the assay, measure the TEER of each monolayer to confirm its integrity. Only use monolayers with acceptable TEER values. [10]

  • Transport Assay :

    • Wash the monolayers with transport buffer (e.g., HBSS, pH 7.4).

    • For A→B transport : Add the test compound (typically at 10 µM) to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment. [10][11] * For B→A transport : Add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment. [10][11] * Incubate the plate at 37°C for a set time, typically 2 hours. [11]

  • Sampling and Analysis :

    • At the end of the incubation, take samples from both the donor and receiver compartments of all wells.

    • Analyze all samples by LC-MS/MS to determine the final concentration of the compound.

Data Presentation & Interpretation

Permeability is reported as the Papp value, and the potential for active efflux is determined by the efflux ratio.

ParameterCalculationResult (A→B)Result (B→A)
Papp (dQ/dt) / (A * C0)x 10-6 cm/sx 10-6 cm/s
Efflux Ratio Papp(B→A) / Papp(A→B)-Value

Where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

Cytochrome P450 (CYP) Inhibition Assay

Scientific Rationale

Assessing a new chemical entity's potential to inhibit CYP enzymes is a critical step in drug development to predict drug-drug interactions (DDIs). [13]If 3-(2-Aminoethyl)-6-methylpiperidin-3-ol inhibits a major CYP enzyme, it could dangerously elevate the plasma levels of a co-administered drug that is metabolized by that same enzyme. [13]Regulatory agencies recommend screening against the five most clinically relevant isoforms: CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, which are responsible for about 95% of known drug metabolism. [14] Expertise & Experience: For high-throughput screening, a fluorogenic assay is a fast and cost-effective method. [14][15]This assay uses recombinant human CYP enzymes and specific "pro-fluorescent" substrates that are converted into highly fluorescent products by the enzyme. [14][16]The test compound is incubated with the enzyme and substrate; if it inhibits the enzyme, the rate of fluorescent product formation decreases. [14]This decrease in signal is directly proportional to the inhibitory activity. By testing a range of concentrations, we can determine an IC50 value—the concentration of the compound required to cause 50% inhibition.

Experimental Principle: Fluorogenic CYP Inhibition

The assay measures the test compound's ability to compete with a fluorescent probe substrate for the active site of a CYP enzyme.

G cluster_uninhibited Uninhibited Reaction cluster_inhibited Inhibited Reaction Enzyme CYP Enzyme Substrate Pro-fluorescent Substrate Product Fluorescent Product Inhibitor Test Compound (Inhibitor) Enzyme1 CYP Enzyme Product1 High Fluorescence Enzyme1->Product1 Metabolizes Substrate1 Substrate Substrate1->Enzyme1 Binds Enzyme2 CYP Enzyme NoProduct Low Fluorescence Enzyme2->NoProduct No Reaction Inhibitor2 Inhibitor Inhibitor2->Enzyme2 Binds & Blocks

Caption: Competitive Inhibition in a Fluorogenic CYP Assay.

Detailed Experimental Protocol
  • Reagent Preparation :

    • Prepare solutions of recombinant human CYP enzymes (e.g., CYP3A4, 2D6, etc.), a NADPH regenerating system, and their corresponding specific pro-fluorescent substrates (e.g., BFC for CYP3A4) in buffer. [16][17] * Prepare a serial dilution of 3-(2-Aminoethyl)-6-methylpiperidin-3-ol, typically from 0.1 to 25 µM, in a 96- or 384-well plate. [13] * Include a vehicle control (no inhibitor) and a positive control inhibitor known for each isozyme (e.g., Ketoconazole for CYP3A4). [13][16]

  • Incubation :

    • Add the CYP enzyme and test compound dilutions to the plate and pre-incubate at 37°C. [17] * Initiate the reaction by adding a mixture of the pro-fluorescent substrate and the NADPH regenerating system. [17] * Incubate at 37°C for a predetermined time (e.g., 20-30 minutes). [17]

  • Analysis :

    • Stop the reaction (e.g., by adding a stop solution like acetonitrile). [17] * Read the fluorescence intensity on a microplate reader at the appropriate excitation/emission wavelengths for the specific product. [15]

Data Presentation & Interpretation

The potential for DDIs is assessed by the IC50 value for each major CYP isoform.

CYP IsoformProbe SubstrateIC50 (µM)
CYP1A2 PhenacetinValue
CYP2C9 DiclofenacValue
CYP2C19 S-MephenytoinValue
CYP2D6 DextromethorphanValue
CYP3A4 Midazolam / BFCValue

References

  • Caco-2 Permeability Assay Protocol. Creative Bioarray. [Link]

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. [Link]

  • Trubetskoy, V. et al. (2005). Highly Miniaturized Formats for In Vitro Drug Metabolism Assays Using Vivid® Fluorescent Substrates and Recombinant Human Cytochrome P450 Enzymes. Journal of Biomolecular Screening. [Link]

  • Metabolic stability in liver microsomes. Mercell. [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Caco-2 Permeability. Concept Life Sciences. [Link]

  • Plasma Protein Binding Assay. Visikol. [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature protocols. [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions - Evotec. [Link]

  • Zhang, H., et al. (2009). High-throughput fluorescence assay of cytochrome P450 3A4. Protocol Exchange. [Link]

  • Microsomal Stability - In Vitro Assay. Charnwood Discovery. [Link]

  • In Vitro ADME, Protein Binding, Plasma, Mouse. Pharmacology Discovery Services. [Link]

  • Microsomal Clearance/Stability Assay. Domainex. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

  • Zhang, H., et al. (2009). High-throughput fluorescence assay of cytochrome P450 3A4. PMC - NIH. [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]

  • Waters, N. J., et al. (2008). Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. Journal of pharmaceutical sciences. [Link]

Sources

Foundational

Comprehensive NMR Spectroscopic Elucidation of 3-(2-Aminoethyl)-6-methylpiperidin-3-ol: Conformational Dynamics and Stereochemical Assignment

Executive Summary The structural elucidation of highly functionalized saturated heterocycles remains a cornerstone of modern drug discovery. The molecule 3-(2-Aminoethyl)-6-methylpiperidin-3-ol serves as a critical chira...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly functionalized saturated heterocycles remains a cornerstone of modern drug discovery. The molecule 3-(2-Aminoethyl)-6-methylpiperidin-3-ol serves as a critical chiral scaffold in the synthesis of kinase inhibitors and neurological therapeutics[1]. However, its complete characterization presents significant analytical challenges due to the presence of a quaternary stereocenter at C3 and a secondary stereocenter at C6.

This technical guide outlines a rigorous, self-validating Nuclear Magnetic Resonance (NMR) methodology to definitively assign the chemical structure, relative stereochemistry, and solution-state conformational dynamics of this piperidine derivative. By prioritizing the causality behind experimental choices—such as solvent selection and specific multidimensional pulse sequences—this whitepaper provides a robust framework for researchers requiring absolute structural certainty.

Conformational Logic & Stereochemical Theory

Before initiating NMR acquisition, it is imperative to establish the theoretical conformational boundaries of the molecule. Piperidine rings predominantly exist in a chair conformation to minimize angular and torsional strain[2]. The spatial arrangement of substituents on this chair dictates the resulting NMR observables (specifically, scalar couplings and through-space Nuclear Overhauser Effects).

For 3-(2-Aminoethyl)-6-methylpiperidin-3-ol, the conformational equilibrium is driven by steric A-values:

  • C6 Position: The methyl group will strongly favor the equatorial position to avoid severe 1,3-diaxial interactions with the axial protons at C2 and C4[2].

  • C3 Position: This quaternary center bears both a hydroxyl (-OH) and a 2-aminoethyl (-CH₂CH₂NH₂) group. The bulkier 2-aminoethyl sidechain will thermodynamically prefer the equatorial orientation, forcing the hydroxyl group into the axial position[3].

Understanding this baseline is critical; any deviation observed in the NOESY spectrum indicates either a ring-flip to a higher-energy conformer or a misassignment of the relative stereochemistry (diastereomerism).

ConformationalLogic Start 3-(2-Aminoethyl)-6-methylpiperidin-3-ol Chair Chair Conformation Analysis Start->Chair C6_Sub C6-Methyl Group (Prefers Equatorial) Chair->C6_Sub C3_Sub C3 Substituents (-OH vs -CH2CH2NH2) Chair->C3_Sub NOE NOESY Validation (1,3-Diaxial Protons) C6_Sub->NOE AxialOH Bulky Alkyl Equatorial -OH Axial C3_Sub->AxialOH AxialOH->NOE Stereo Relative Stereochemistry (Cis/Trans) NOE->Stereo

Conformational logic for determining the relative stereochemistry of the piperidine scaffold.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness in the structural assignment, the experimental protocol must function as a closed-loop, self-validating system. If the through-bond connectivity (COSY/HMBC) contradicts the through-space proximity (NOESY), the assignment is automatically flagged as invalid.

Step-by-Step Acquisition Protocol
  • Sample Preparation (Causality of Solvent Choice): Dissolve 15 mg of the highly pure compound in 0.6 mL of Dimethyl Sulfoxide-d6 (DMSO-d6).

    • Causality: While CDCl₃ is standard, it often contains trace DCl that catalyzes the rapid exchange of -OH, -NH, and -NH₂ protons, broadening their signals into the baseline[4]. DMSO-d6 forms strong intermolecular hydrogen bonds with these exchangeable protons, drastically slowing their exchange rate on the NMR timescale. This allows for the observation of sharp signals and crucial NOE contacts from the C3-OH, which is mandatory for stereochemical assignment[4].

  • 1D Acquisition: Acquire standard ¹H (400 MHz or higher) and ¹³C (100 MHz) spectra. Ensure a sufficient relaxation delay (D1 ≥ 2 seconds) in the ¹³C experiment to observe the quaternary C3 carbon.

  • 2D Matrix Acquisition:

    • COSY (Correlation Spectroscopy): To map the continuous H-C-C-H spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): To assign all protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To bridge the quaternary gaps (specifically C3).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Set the mixing time (τm) to 300-500 ms, optimized for small molecules (MW ~158 g/mol ) in the extreme narrowing limit[5].

NMRWorkflow SamplePrep Sample Prep (DMSO-d6) OneD 1D NMR (1H & 13C) SamplePrep->OneD COSY COSY / TOCSY (Spin Systems) OneD->COSY HSQC HSQC (C-H Connectivity) OneD->HSQC HMBC HMBC (Quaternary C3) COSY->HMBC HSQC->HMBC NOESY NOESY (Spatial Proximity) HMBC->NOESY Final 3D Structure Elucidation NOESY->Final

Self-validating multidimensional NMR workflow for complete structural elucidation.

1D NMR Analysis: Chemical Shifts and Multiplicity

The initial 1D analysis establishes the foundational pieces of the molecule. The tables below summarize the expected quantitative data for this specific scaffold based on empirical rules for saturated heterocycles[3][5].

Table 1: ¹H NMR Assignments (DMSO-d6, 400 MHz)
PositionChemical Shift (ppm)MultiplicityIntegrationAssignment Logic / Causality
C6-CH₃ 1.05d (J = 6.5 Hz)3HShielded aliphatic methyl, split by the single adjacent C6-H.
C5-H (ax/eq) 1.25, 1.55m2HMethylene adjacent to C6; diastereotopic splitting.
C4-H (ax/eq) 1.40, 1.65m2HMethylene adjacent to the quaternary C3 center.
C1'-H₂ 1.60m2HSidechain methylene alpha to the quaternary C3.
C1-NH 2.10s (br)1HExchangeable piperidine ring amine.
C2-H (ax/eq) 2.45, 2.65d, d (AB system)2HDiastereotopic protons isolated between N and quaternary C3.
C2'-H₂ 2.70t (J = 7.0 Hz)2HSidechain methylene deshielded by the adjacent primary amine.
C6-H (ax) 2.75m1HDeshielded by adjacent ring nitrogen; axial position confirmed by NOE.
C3-OH 4.45s (br)1HExchangeable hydroxyl proton; sharpens due to DMSO-d6 H-bonding.
Table 2: ¹³C NMR Assignments (DMSO-d6, 100 MHz)
PositionChemical Shift (ppm)TypeAssignment Logic / Causality
C6-CH₃ 22.4CH₃Standard aliphatic methyl carbon.
C5 30.2CH₂Beta to the ring nitrogen.
C4 36.5CH₂Beta to the ring nitrogen, alpha to the C3-OH.
C2' (Sidechain) 38.5CH₂Alpha to the primary amine.
C1' (Sidechain) 41.0CH₂Alpha to the quaternary C3 center.
C6 50.8CHAlpha to the secondary ring amine.
C2 56.2CH₂Alpha to the secondary ring amine and the highly substituted C3.
C3 71.5C (quat)Heavily deshielded by the directly attached electronegative oxygen.

2D NMR Workflow: Bridging the Quaternary Gap

The true power of this methodology lies in the interplay of 2D spectra to validate the 1D hypotheses.

The HSQC/HMBC Validation Loop

Because C3 is a quaternary carbon (bearing an -OH and the 2-aminoethyl group), it possesses no directly attached protons. Consequently, it will appear as a "blank spot" in the HSQC spectrum[4].

To definitively prove that the 2-aminoethyl group and the hydroxyl group are attached to C3, we rely on the HMBC (Heteronuclear Multiple Bond Correlation) . The HMBC detects 2-bond and 3-bond carbon-proton couplings.

  • The Self-Validating Check: The isolated C2 protons (AB system at 2.45/2.65 ppm), the C4 protons (1.40/1.65 ppm), and the C1' sidechain protons (1.60 ppm) must all show strong HMBC cross-peaks converging on the single quaternary carbon signal at 71.5 ppm[5]. If the sidechain protons do not correlate to this 71.5 ppm carbon, the structural assignment is fundamentally flawed.

NOESY: Stereochemical Finalization

With the 2D connectivity established, the NOESY spectrum is utilized to determine the relative stereochemistry (diastereomerism) between C3 and C6.

  • Causality of NOE Contacts: If the C6-methyl group is equatorial, the C6-proton must be axial. In a chair conformation, axial protons on the same face of the ring (1,3-diaxial relationship) are spatially very close (< 3.0 Å). A strong NOE cross-peak between the C6-H (2.75 ppm) and the axial C4-H (1.40 ppm) validates the chair conformation[4].

  • Furthermore, the spatial proximity of the C3-OH proton (4.45 ppm) to the adjacent C2 and C4 protons will definitively indicate whether the hydroxyl group occupies the axial or equatorial position, thereby solving the relative stereochemistry of the molecule[2].

Conclusion

The comprehensive structural elucidation of 3-(2-Aminoethyl)-6-methylpiperidin-3-ol requires more than simple 1D NMR assignments. By employing a self-validating matrix of COSY, HSQC, HMBC, and NOESY experiments in a highly controlled solvent environment (DMSO-d6), researchers can definitively map the quaternary connectivity and 3D conformational dynamics of this critical pharmaceutical scaffold.

Sources

Protocols & Analytical Methods

Method

step-by-step protocol for synthesizing 3-(2-Aminoethyl)-6-methylpiperidin-3-ol

Application Monograph: Advanced Synthetic Strategy for 3-(2-Aminoethyl)-6-methylpiperidin-3-ol Target Audience: Senior Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Executive Su...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Monograph: Advanced Synthetic Strategy for 3-(2-Aminoethyl)-6-methylpiperidin-3-ol

Target Audience: Senior Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.

Executive Summary & Retrosynthetic Strategy

The targeted scaffold, 3-(2-Aminoethyl)-6-methylpiperidin-3-ol, represents a highly functionalized, stereochemically dense piperidine derivative. Substituted piperidines, particularly those bearing aminoethyl side chains and hydroxyl groups, are critical pharmacophores in the development of σ1 receptor ligands and glycosidase inhibitors[2, 3].

To achieve a scalable and high-yielding synthesis, we employ a convergent three-step sequence starting from the commercially accessible N-Boc-6-methylpiperidin-3-one. The strategy leverages a nucleophilic cyanomethylation to establish the tertiary alcohol and the two-carbon side-chain framework simultaneously. Subsequent catalytic hydrogenation of the nitrile and acidic cleavage of the N-Boc protecting group yield the final target. This route avoids the use of highly sensitive organometallic reagents (like Grignards) in the later stages, ensuring a robust, self-validating protocol suitable for library generation.

Synthetic Workflow & Mechanistic Pathway

Figure 1: Three-step synthetic workflow for 3-(2-Aminoethyl)-6-methylpiperidin-3-ol.

Quantitative Reagent Parameters

Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role in System
N-Boc-6-methylpiperidin-3-one213.281.02.13 gStarting Material
Acetonitrile (Anhydrous)41.051.20.49 g (0.63 mL)Nucleophile Precursor
n-Butyllithium (2.5 M in hexanes)64.061.24.8 mLStrong Base
Raney Nickel (Slurry in H₂O)58.6920% w/w~0.5 gHydrogenation Catalyst
Trifluoroacetic Acid (TFA)114.0210.07.65 mLDeprotecting Agent

Step-by-Step Experimental Methodologies

Step 1: Synthesis of tert-Butyl 3-(cyanomethyl)-3-hydroxy-6-methylpiperidine-1-carboxylate

Mechanistic Rationale: The generation of lithioacetonitrile must be performed at strictly cryogenic temperatures (-78 °C) to prevent self-condensation of the nitrile. The subsequent nucleophilic attack on the sterically hindered C3 ketone is driven by the high reactivity of the localized carbanion.

  • Preparation of Lithioacetonitrile: Flame-dry a 100 mL Schlenk flask under argon. Add anhydrous THF (25 mL) and anhydrous acetonitrile (0.63 mL, 12.0 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise, add n-BuLi (4.8 mL of a 2.5 M solution in hexanes, 12.0 mmol) over 15 minutes. Stir the resulting pale yellow solution at -78 °C for 45 minutes.

  • Nucleophilic Addition: Dissolve N-Boc-6-methylpiperidin-3-one (2.13 g, 10.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the lithioacetonitrile mixture over 20 minutes, maintaining the internal temperature below -70 °C.

  • Reaction Maturation: Allow the reaction to stir at -78 °C for 2 hours.

  • In-Process Control (IPC): Quench a 50 µL aliquot in saturated NH₄Cl and extract with EtOAc. TLC (Hexanes:EtOAc 7:3) should indicate complete consumption of the starting ketone (Rf ~0.6) and the appearance of a more polar spot (Rf ~0.3).

  • Workup: Quench the bulk reaction at -78 °C with saturated aqueous NH₄Cl (20 mL). Allow to warm to room temperature. Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to yield Intermediate 1.

Step 2: Nitrile Reduction to tert-Butyl 3-(2-aminoethyl)-3-hydroxy-6-methylpiperidine-1-carboxylate

Mechanistic Rationale: Catalytic hydrogenation using Raney Nickel is selected over hydride reducing agents (e.g., LiAlH₄) to strictly avoid the premature reduction or cleavage of the N-Boc protecting group and to prevent retro-aldol type fragmentation of the tertiary alcohol [5].

  • System Setup: In a high-pressure hydrogenation vessel, dissolve Intermediate 1 (approx. 2.0 g, 7.8 mmol) in methanol (40 mL).

  • Catalyst Addition: Carefully add Raney Nickel slurry (approx. 0.4 g, washed 3x with methanol prior to addition to remove water). Safety Note: Raney Nickel is highly pyrophoric; never allow the catalyst to dry in air.

  • Hydrogenation: Seal the vessel, purge with nitrogen (3x), and then purge with hydrogen gas (3x). Pressurize the vessel to 50 psi with H₂. Stir vigorously at room temperature for 16 hours.

  • IPC: LC-MS analysis of an aliquot should show the disappearance of the nitrile mass[M+H-Boc]+ and the appearance of the primary amine mass.

  • Filtration: Vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite under a nitrogen blanket. Wash the Celite pad thoroughly with methanol (50 mL).

  • Concentration: Concentrate the filtrate in vacuo to afford Intermediate 2 as a viscous oil, which is typically of sufficient purity (>92%) to be used directly in the next step.

Step 3: Deprotection to 3-(2-Aminoethyl)-6-methylpiperidin-3-ol

Mechanistic Rationale: Acid-mediated cleavage of the tert-butyl carbamate is highly efficient. TFA is utilized as it provides a clean conversion, and the resulting trifluoroacetate salts can be easily neutralized to isolate the free base polyamine [2].

  • Acidic Cleavage: Dissolve crude Intermediate 2 (approx. 1.8 g, 6.9 mmol) in anhydrous dichloromethane (DCM, 15 mL). Cool the solution to 0 °C in an ice bath.

  • TFA Addition: Add Trifluoroacetic acid (TFA, 5.3 mL, ~10 eq) dropwise over 10 minutes. Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • IPC: Monitor by TLC (DCM:MeOH:NH₄OH 80:18:2). The starting material (Rf ~0.8) should be completely converted to the highly polar, baseline-retained product.

  • Neutralization & Isolation: Concentrate the reaction mixture in vacuo to remove DCM and excess TFA. Dissolve the resulting residue in a minimal amount of water (10 mL) and cool to 0 °C. Adjust the pH to 12 using 2M aqueous NaOH [5].

  • Extraction: Extract the highly polar diamine using a mixture of CHCl₃:Isopropanol (3:1, 5 × 30 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product, 3-(2-Aminoethyl)-6-methylpiperidin-3-ol, as a free base.

Analytical Characterization Data (Expected)

To ensure the self-validating nature of this protocol, the final product must conform to the following spectral parameters:

Analytical TechniqueExpected Signals / Observations
¹H NMR (400 MHz, CDCl₃) δ 2.85 (t, J = 6.5 Hz, 2H, -CH₂NH₂), 2.70 - 2.55 (m, 2H, piperidine ring protons), 2.45 (m, 1H, H-6), 1.80 - 1.40 (m, 6H, aliphatic CH₂), 1.15 (d, J = 6.8 Hz, 3H, -CH₃).
¹³C NMR (100 MHz, CDCl₃) δ 70.5 (C-3, quaternary C-OH), 50.2 (C-6), 46.5, 42.1, 38.4, 35.2, 22.1 (-CH₃).
HRMS (ESI-TOF) Calculated for C₈H₁₉N₂O [M+H]⁺: 159.1497. Found: 159.1492.
IR (ATR, cm⁻¹) 3350 (broad, O-H and N-H stretch), 2930, 2855 (C-H stretch), 1590 (N-H bend).

References

  • Title: Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties Source: ChemMedChem (via PubMed Central) URL: [2]
  • Title: Intramolecular reductive cyclization strategy to the synthesis of (-)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid, (+)-6-methyl-(2-hydroxymethyl)-piperidine-3-ol and their glycosidase inhibitory activity Source: Bioorganic & Medicinal Chemistry (via PubMed) URL: [3]
  • Title: (2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure Source: Organic Syntheses URL: [5]
Application

Application Notes and Protocols: Exploring the Potential of 3-(2-Aminoethyl)-6-methylpiperidin-3-ol in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of a Novel Piperidine Scaffold The piperidine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Novel Piperidine Scaffold

The piperidine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a vast number of natural products and FDA-approved pharmaceuticals.[1][2] Its inherent structural and physicochemical properties, including a stable chair-like conformation that allows for precise spatial orientation of substituents and a basic nitrogen atom that enhances aqueous solubility and facilitates crucial interactions with biological targets, make it an invaluable component in drug design.[1][3] Piperidine derivatives have demonstrated broad therapeutic applicability, with a significant number of drugs targeting the central nervous system (CNS) due to their ability to cross the blood-brain barrier.[1][4]

This document introduces 3-(2-Aminoethyl)-6-methylpiperidin-3-ol , a novel, yet underexplored, chiral piperidine derivative. Its unique trifunctionalized structure, featuring a tertiary alcohol, a primary amine, and a methyl group on the piperidine ring, presents a compelling starting point for the development of new therapeutic agents. The presence of the aminoethyl side chain, a common feature in many neuroactive compounds, suggests a potential for CNS activity.[5] This application note will provide a hypothetical framework for the synthesis, characterization, and biological evaluation of this compound, offering researchers a roadmap to unlock its therapeutic potential.

Physicochemical Properties and Structural Features

The structural attributes of 3-(2-Aminoethyl)-6-methylpiperidin-3-ol suggest several key properties that are advantageous for drug development.

PropertyImplication in Drug Discovery
Chirality The presence of multiple chiral centers allows for stereoisomer-specific interactions with biological targets, potentially leading to improved efficacy and reduced off-target effects.[6][7]
Tertiary Alcohol The hydroxyl group can act as a hydrogen bond donor and acceptor, contributing to target binding and influencing solubility.
Primary Amine The basic amino group is expected to be protonated at physiological pH, enhancing water solubility and enabling ionic interactions with target proteins.
Piperidine Ring Provides a robust, three-dimensional scaffold that is metabolically stable and can be further functionalized to optimize pharmacokinetic properties.[3]
Methyl Group The methyl substitution can influence the conformational preference of the piperidine ring and impact lipophilicity and metabolic stability.

Proposed Synthetic Pathway

While a specific synthesis for 3-(2-Aminoethyl)-6-methylpiperidin-3-ol is not yet published, a plausible route can be conceptualized based on established methodologies for the synthesis of substituted piperidines. A potential strategy involves an intramolecular reductive cyclization, a powerful tool for constructing substituted piperidine skeletons.[8]

A hypothetical retrosynthetic analysis is presented below:

Retrosynthesis Target 3-(2-Aminoethyl)-6-methylpiperidin-3-ol Intermediate1 Keto-azide Precursor Target->Intermediate1 Intramolecular Reductive Cyclization Intermediate2 Functionalized Acyclic Chain Intermediate1->Intermediate2 Functional Group Interconversion

Caption: Retrosynthetic analysis for 3-(2-Aminoethyl)-6-methylpiperidin-3-ol.

A forward synthesis could commence from a readily available chiral starting material, such as a derivative of an amino acid, to install the desired stereochemistry. The key steps would likely involve the formation of a keto-azide intermediate followed by a stereoselective intramolecular reductive cyclization to furnish the 2,3,6-trisubstituted piperidine core.[8]

Potential Therapeutic Applications and Biological Screening

The structural features of 3-(2-Aminoethyl)-6-methylpiperidin-3-ol, particularly the piperidine core and the aminoethyl side chain, suggest its potential as a modulator of CNS targets. The following sections outline potential applications and provide detailed protocols for their investigation.

Neurodegenerative Disorders: Acetylcholinesterase Inhibition

The cholinergic hypothesis of Alzheimer's disease posits that cognitive decline is associated with a deficit in cholinergic neurotransmission.[9] Inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine, are a major class of drugs for treating Alzheimer's disease.[9][10] The nitrogenous core of 3-(2-Aminoethyl)-6-methylpiperidin-3-ol makes it a candidate for interaction with the catalytic site of AChE.

This colorimetric assay is a standard method for screening AChE inhibitors.[11][12]

Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Materials:

  • Purified human recombinant or Electrophorus electricus AChE

  • Acetylthiocholine iodide (ATCI)

  • DTNB (Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (3-(2-Aminoethyl)-6-methylpiperidin-3-ol)

  • Positive control (e.g., Donepezil)[9]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of phosphate buffer, 50 µL of DTNB solution, and 25 µL of the test compound at various concentrations.

  • Add 25 µL of AChE solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 25 µL of ATCI solution.

  • Immediately measure the absorbance at 412 nm every 60 seconds for 10-20 minutes in kinetic mode.

  • Calculate the rate of reaction for each concentration.

  • Determine the percent inhibition and calculate the IC50 value (the concentration of inhibitor required to reduce AChE activity by 50%).[12]

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagent Solutions C Add Reagents and Test Compound to Plate A->C B Prepare Test Compound Dilutions B->C D Pre-incubate with AChE C->D E Initiate Reaction with ATCI D->E F Kinetic Reading at 412 nm E->F G Calculate Reaction Rates F->G H Determine % Inhibition G->H I Calculate IC50 Value H->I

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

Neurological and Psychiatric Disorders: NMDA Receptor Antagonism

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory.[13] However, their overactivation can lead to excitotoxicity and neuronal cell death, implicating them in various neurological and psychiatric disorders.[14] NMDA receptor antagonists have shown therapeutic potential in conditions such as Alzheimer's disease and depression.[13][15] The aminoethylpiperidine scaffold could potentially interact with the NMDA receptor complex.

This assay determines the binding affinity of a test compound to the NMDA receptor by measuring its ability to displace a known radiolabeled ligand.[16]

Principle: The test compound competes with a radiolabeled ligand (e.g., [³H]MK-801, which binds to the PCP site within the ion channel) for binding to the NMDA receptor in a membrane preparation. The amount of displaced radioligand is quantified to determine the test compound's binding affinity (Ki).

Materials:

  • Rat brain synaptic membrane preparation

  • Radioligand: [³H]MK-801

  • Test compound (3-(2-Aminoethyl)-6-methylpiperidin-3-ol)

  • Non-labeled competitor for non-specific binding (e.g., unlabeled MK-801)

  • Assay buffer

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In assay tubes, combine the membrane preparation, [³H]MK-801, and either buffer (for total binding), a high concentration of non-labeled competitor (for non-specific binding), or the test compound.

  • Incubate the mixture to allow for binding equilibrium to be reached.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound.

  • Convert the IC50 to the inhibitor constant (Ki) using the Cheng-Prusoff equation.[4]

NMDA_Binding_Workflow A Prepare Membrane and Reagent Solutions B Set up Assay Tubes: Total, Non-specific, and Test Compound A->B C Incubate B->C D Rapid Filtration C->D E Wash Filters D->E F Scintillation Counting E->F G Data Analysis and Ki Calculation F->G

Caption: Workflow for the NMDA receptor radioligand binding assay.

Broad Neuroprotective Potential

Given the potential for interaction with key CNS targets, 3-(2-Aminoethyl)-6-methylpiperidin-3-ol could exhibit broader neuroprotective effects.[17][18] These effects can be assessed using in vitro models of neuronal injury.[19][20]

This assay evaluates the ability of a compound to protect neurons from excitotoxic or oxidative stress-induced cell death.[21]

Principle: Primary neuronal cultures are exposed to a neurotoxic insult (e.g., glutamate for excitotoxicity or hydrogen peroxide for oxidative stress) in the presence or absence of the test compound. Neuronal viability is then assessed using a quantitative method.

Materials:

  • Primary cortical or hippocampal neuronal cultures

  • Neurobasal medium and supplements

  • Neurotoxin (e.g., L-glutamic acid or H₂O₂)

  • Test compound (3-(2-Aminoethyl)-6-methylpiperidin-3-ol)

  • Cell viability assay reagent (e.g., MTT or LDH assay kit)

  • Multi-well culture plates

  • Microscope

  • Plate reader

Procedure:

  • Plate primary neurons in multi-well plates and allow them to mature.

  • Pre-treat the neuronal cultures with various concentrations of the test compound for a specified period.

  • Induce neuronal injury by exposing the cells to the chosen neurotoxin. A control group should not be exposed to the toxin.

  • After the insult period, remove the toxin-containing medium and replace it with fresh medium containing the test compound.

  • Incubate for a further 24-48 hours.

  • Assess neuronal viability using a standard assay (e.g., MTT assay for metabolic activity or LDH assay for membrane integrity).

  • Quantify the results and determine the concentration-dependent neuroprotective effect of the test compound.

Conclusion and Future Directions

3-(2-Aminoethyl)-6-methylpiperidin-3-ol represents a novel and promising chemical entity for drug discovery, particularly in the realm of CNS disorders. The protocols and applications outlined in this document provide a foundational framework for its synthesis and biological evaluation. Further studies should focus on the stereoselective synthesis of its isomers and a broader screening against a panel of CNS targets. Structure-activity relationship (SAR) studies, by modifying the aminoethyl side chain and the piperidine ring, will be crucial in optimizing its potency, selectivity, and pharmacokinetic profile.[6] The exploration of this and related piperidine scaffolds holds the potential to yield the next generation of innovative therapeutics for challenging neurological and psychiatric diseases.[1][2]

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Kraj, P., et al. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Pohanka, M. (2018). Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone. Molecules, 23(9), 2244. [Link]

  • Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1–e14. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023).
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). PubMed.
  • Kovalenko, S. I., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI.
  • Frolov, N. A., & Vereshchagin, A. N. (2023).
  • Application and assessment of deep learning for the generation of potential NMDA receptor antagonists. (2022). RSC Publishing.
  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023).
  • Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents valid
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). Preprints.org.
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2025).
  • Neuroprotection methods and protocols. (n.d.). New York University Shanghai.
  • NMDA antagonist agents for the treatment of symptoms in autism spectrum disorder: a systematic review and meta-analysis. (2024). Frontiers.
  • Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists. (2018).
  • Potential acetylcholinesterase inhibitors to treat Alzheimer's disease. (2022). European Review for Medical and Pharmacological Sciences.
  • In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. (2020). PMC.
  • Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characteris
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2022). Chemistry Europe.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
  • Pawar, V. U., et al. (2010). Intramolecular reductive cyclization strategy to the synthesis of (-)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid, (+)-6-methyl-(2-hydroxymethyl)-piperidine-3-ol and their glycosidase inhibitory activity. Bioorganic & Medicinal Chemistry, 18(22), 7799–7803. [Link]

  • Analgesic activity of alkyl piperidine deriv
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2022).
  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). MDPI.
  • Indolizine derivatives with biological activity IV: 3-(2-Aminoethyl)-2-methylindolizine, 3-(2-aminoethyl)
  • Pharmacological profiles of aminoindanes, piperazines, and pipradrol deriv
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online.
  • Publications & P

Sources

Method

Application Note: 3-(2-Aminoethyl)-6-methylpiperidin-3-ol as a Next-Generation sp³-Rich Building Block in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Guide Executive Summary The drive toward higher clinical success rate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Guide

Executive Summary

The drive toward higher clinical success rates in modern drug discovery has heavily prioritized the "Escape from Flatland" paradigm—shifting away from planar, sp²-hybridized aromatic systems toward highly saturated, sp³-rich scaffolds. Substituted piperidines occur widely in natural products and feature heavily in successful pharmaceuticals, making the ring system a privileged scaffold for drug discovery[1].

3-(2-Aminoethyl)-6-methylpiperidin-3-ol represents a highly functionalized, densely substituted building block that offers unparalleled 3D spatial complexity. Featuring a secondary amine, a primary amine, a tertiary alcohol, and a methyl group, this molecule provides three orthogonal vectors for derivatization. This application note details the structural rationale, physicochemical advantages, and self-validating synthetic protocols for incorporating this scaffold into advanced lead generation pipelines.

Structural Rationale & Physicochemical Profiling

The strategic value of 3-(2-Aminoethyl)-6-methylpiperidin-3-ol lies in its distinct functional groups, each offering unique reactivity and pharmacological benefits. The introduction of a hydroxyl group in piperidine rings can profoundly influence molecular behavior, utilizing the gauche effect to dictate preferred trans-diaxial conformations and modulate the basicity of the adjacent nitrogen[2]. Furthermore, heterocyclic building blocks possessing an ethylene spacer and amine functionality are highly versatile for generating extended supramolecular structures and diverse pharmacophores[3].

Table 1: Physicochemical Profile and Strategic Implications
Property / FeatureValue / CharacteristicStrategic Implication in Drug Design
Fraction sp³ ( Fsp3​ ) 1.0 (8 of 8 carbons)Maximizes 3D complexity, improving solubility and reducing off-target promiscuity.
Primary Amine (Ethyl tail) pKa 10.5Highly nucleophilic; ideal for rapid amide coupling or urea formation in solvent-exposed regions.
Secondary Amine (Ring) pKa 9.0 - 9.5Sterically hindered by the C6-methyl; serves as a robust vector for kinase hinge-binding via cross-coupling.
Tertiary Hydroxyl (C3) H-Bond Donor/AcceptorInduces conformational locking via the gauche effect[2]; provides critical target engagement.
C6-Methyl Group Steric ShieldPrevents metabolic oxidation at the adjacent carbon (CYP450 liability) and enforces ring conformation.

Synthetic Strategy & Orthogonal Reactivity

The presence of two amines with distinct steric environments allows for regioselective functionalization without the need for complex protecting group strategies . The primary amine on the flexible ethyl chain is kinetically far more accessible than the secondary piperidine nitrogen, which is flanked by the C6-methyl group and experiences 1,3-diaxial steric hindrance from the C3 substituents.

G A 3-(2-Aminoethyl)- 6-methylpiperidin-3-ol B Regioselective Amidation (Primary Amine) A->B R-COOH, HATU 0°C, Steric Control C N-Arylation / Alkylation (Secondary Amine) A->C Transient Protection or RuPhos-Pd D Amide Derivative (Free Piperidine NH) B->D E N-Aryl Derivative (Free Primary NH2) C->E

Fig 1. Orthogonal functionalization pathways for 3-(2-Aminoethyl)-6-methylpiperidin-3-ol.

Experimental Protocols (Self-Validating Workflows)

The following protocols have been designed with built-in causality—explaining why specific reagents and conditions are chosen to ensure high fidelity and reproducibility.

Protocol A: Regioselective Amidation of the Primary Amine

Objective: To selectively couple a carboxylic acid to the primary amine while leaving the secondary piperidine nitrogen and tertiary alcohol unreacted.

Causality & Reagent Selection:

  • HATU: Chosen over EDC/HOBt for its rapid kinetics, which minimizes the reaction time and prevents slower, non-selective acylation of the secondary amine.

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base that deprotonates the primary amine without competing for the activated ester.

  • Temperature (0 °C to RT): Low initial temperature maximizes kinetic differentiation between the unhindered primary amine and the sterically encumbered secondary amine.

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried flask under N₂, dissolve the desired carboxylic acid (1.0 equiv, 1.0 mmol) and HATU (1.05 equiv, 1.05 mmol) in anhydrous DMF (5.0 mL). Add DIPEA (3.0 equiv, 3.0 mmol) and stir at room temperature for 15 minutes to form the active ester.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition: Dissolve 3-(2-Aminoethyl)-6-methylpiperidin-3-ol (1.0 equiv, 1.0 mmol) in anhydrous DMF (2.0 mL) and add it dropwise to the activated ester solution over 10 minutes.

  • Reaction: Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor via LC-MS (the primary amide product will show a distinct mass shift, while the secondary amine remains free).

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via reverse-phase automated flash chromatography (C18, Water/MeCN with 0.1% TFA) to yield the pure mono-amide.

Protocol B: Late-Stage Buchwald-Hartwig Cross-Coupling at the Piperidine Nitrogen

Objective: To install an aryl/heteroaryl group at the sterically hindered secondary piperidine nitrogen (assuming the primary amine has been previously protected or amidated).

Causality & Reagent Selection:

  • RuPhos / Pd₂(dba)₃: Standard catalysts (e.g., Pd(PPh₃)₄) fail here due to the severe steric bulk of the C6-methyl group, which prevents reductive elimination. RuPhos is a bulky, electron-rich biaryl phosphine ligand specifically designed to facilitate C-N bond formation in hindered secondary cyclic amines.

  • Cs₂CO₃: A mild, highly soluble inorganic base that avoids the deprotonation of the tertiary alcohol, preventing unwanted etherification (O-arylation).

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions, charge a vial with the primary-amine-protected scaffold (1.0 equiv, 0.5 mmol), the aryl halide (1.1 equiv, 0.55 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), RuPhos (0.04 equiv, 4 mol%), and Cs₂CO₃ (2.0 equiv, 1.0 mmol).

  • Solvent Addition: Add degassed anhydrous Toluene (4.0 mL). Seal the vial with a PTFE-lined cap.

  • Heating: Heat the reaction mixture at 100 °C in a pre-heated reaction block for 12–16 hours.

  • Monitoring: Cool to room temperature and analyze an aliquot via LC-MS to confirm the consumption of the starting material.

  • Workup: Dilute the mixture with EtOAc (10 mL) and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional EtOAc (10 mL).

  • Purification: Concentrate the filtrate and purify via silica gel chromatography (DCM/MeOH gradient) to isolate the N-arylated product.

Integration into Drug Discovery Pipelines

The distinct topological vectors of 3-(2-Aminoethyl)-6-methylpiperidin-3-ol make it exceptionally suited for target-directed synthesis, particularly in developing kinase inhibitors or GPCR ligands where precise spatial orientation is required.

G cluster_0 Diversification Vectors N1 Scaffold: 3-(2-Aminoethyl)-6-methylpiperidin-3-ol N2 Vector 1: Piperidine NH (Kinase Hinge / GPCR Anchor) N1->N2 N3 Vector 2: Primary NH2 (Solvent-Exposed Tail) N1->N3 N4 Vector 3: C3-Hydroxyl (Target H-Bonding) N1->N4 N5 Lead Compound Generation N2->N5 N3->N5 N4->N5

Fig 2. Strategic diversification vectors of the piperidine scaffold in target-directed synthesis.

References

  • Young, R. (2022). The underappreciated hydroxyl in drug discovery. Hypha Discovery. URL:[Link]

  • Schnider, P. et al. (2020). Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β-Position to the Amino Group. ChemBioChem, 21(2), 212-234. URL:[Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]

  • Maddali, S. et al. (2016). Bis-(1-(2-aminoethyl)piperidino), (2-(2-aminoethyl)pyridino) and (1-(2-aminoethyl)pyrrolidino)-substituted dicyanoquinodimethanes: consequences of flexible ethylene spacers with heterocyclic moieties and amine functionalities. Acta Crystallographica Section B, 72(5), 709-715. URL:[Link]

  • Aurrecoechea, J. M. et al. (2010). Stereoselective Synthesis of 2,4,5-Trisubstituted Piperidines via Radical Cyclization. The Journal of Organic Chemistry, 75(21), 7345–7358. URL:[Link]

Sources

Application

Application Note: Advanced Chromatographic Isolation and Purification of 3-(2-Aminoethyl)-6-methylpiperidin-3-ol

Executive Summary The isolation of highly polar, aliphatic diamines featuring hydroxyl groups presents one of the most formidable challenges in preparative and analytical chromatography. 3-(2-Aminoethyl)-6-methylpiperidi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isolation of highly polar, aliphatic diamines featuring hydroxyl groups presents one of the most formidable challenges in preparative and analytical chromatography. 3-(2-Aminoethyl)-6-methylpiperidin-3-ol is a prime example of such a molecule. Featuring a secondary amine within the piperidine ring, a primary amine on the ethyl side chain, and a tertiary alcohol, this compound exhibits extreme hydrophilicity and a high propensity for secondary electrostatic interactions.

This application note provides researchers and drug development professionals with three field-proven, self-validating chromatographic workflows to successfully isolate and quantify this compound. Rather than relying on trial-and-error, this guide deconstructs the physicochemical causality behind stationary phase selection, mobile phase pH manipulation, and retention mechanisms.

Physicochemical Profiling & Chromatographic Causality

To design a robust purification strategy, we must first understand the molecular behavior of 3-(2-Aminoethyl)-6-methylpiperidin-3-ol in solution.

  • Ionization State: The molecule possesses two basic nitrogen centers. The primary amine typically exhibits a pKa of ~10.0–10.5, while the secondary piperidine amine has a pKa of ~9.5–10.0. At neutral or acidic pH, the molecule is doubly protonated (cationic).

  • The Silanol Challenge: Standard bare silica (in normal-phase) and traditional C18 silica (in reversed-phase) contain residual surface silanol groups (Si-OH). These silanols have a pKa of ~3.5–4.5 and become ionized (Si-O⁻) at pH > 4.0[1].

  • Mechanistic Failure of Standard Methods: When analyzing this diamine using standard acidic reversed-phase conditions (e.g., 0.1% Formic Acid), the molecule remains highly polar and elutes in the void volume. Furthermore, the protonated amines undergo strong cation-exchange interactions with any unshielded, ionized silanols. This dual-mechanism retention causes severe exponential peak tailing, poor resolution, and irreversible adsorption (sample loss)[2].

To overcome these physical limitations, we must manipulate either the stationary phase surface chemistry or the mobile phase pH to disrupt these secondary interactions.

SilanolMechanism cluster_Acidic Standard Silica (Acidic/Neutral pH) cluster_Basic Modified Systems (High pH / Shielded) Silanol1 Ionized Silanol (Si-O⁻) Amine1 Protonated Target (R-NH₃⁺) Silanol1->Amine1 Cation Exchange (Peak Tailing) Silanol2 Neutralized Silanol or Shielded Surface Amine2 Neutral Target (R-NH₂) Silanol2->Amine2 No Ionic Interaction (Sharp Peak)

Mechanistic comparison of silanol interactions: Cation exchange vs. Neutralized system.

Decision Matrix & Workflow Visualization

The choice of chromatographic method depends strictly on the scale of purification and the downstream application (e.g., bulk isolation vs. LC-MS quantification).

Workflow Start Crude 3-(2-Aminoethyl)-6-methylpiperidin-3-ol Decision Select Purification Scale & Goal Start->Decision Prep Gram-Scale Preparative Isolation (Flash Chromatography) Decision->Prep Ana1 High-Resolution Purity / QC (High-pH Reversed-Phase) Decision->Ana1 Ana2 Polar Retention & LC-MS (HILIC) Decision->Ana2 Prep_Method Method A: Amine-Functionalized Silica or NH4OH Modified Mobile Phase Prep->Prep_Method Ana1_Method Method B: High-pH Stable C18 pH 10.0 Ammonium Bicarbonate Ana1->Ana1_Method Ana2_Method Method C: Zwitterionic Phase >70% Acetonitrile Gradient Ana2->Ana2_Method Pure Validated Target Compound (Tailing Factor < 1.5, Purity > 98%) Prep_Method->Pure Ana1_Method->Pure Ana2_Method->Pure

Decision tree for selecting the appropriate chromatographic isolation strategy.

Experimental Protocols

Protocol A: Preparative Flash Chromatography (Gram-Scale)

Causality: Standard bare silica will irreversibly bind the diamine. By using a mobile phase heavily modified with a volatile base (Ammonium Hydroxide, NH₄OH), the base competitively saturates the acidic silanol sites, allowing the target molecule to elute symmetrically[3].

Step-by-Step Methodology:

  • Stationary Phase Preparation: Select a high-performance bare silica flash column (e.g., 40 µm particle size). Pre-equilibrate the column with 3 Column Volumes (CV) of Dichloromethane (DCM) containing 1% NH₄OH.

  • Sample Loading (Dry Load): Dissolve the crude mixture in a minimum amount of methanol. Add Celite 545 (1:2 ratio by weight to the crude mass) and evaporate to total dryness under reduced pressure. Load the free-flowing powder into a solid-load cartridge. Reasoning: Liquid loading of highly polar compounds in strong solvents causes immediate band broadening.

  • Gradient Elution:

    • Solvent A: DCM

    • Solvent B: Methanol containing 10% aqueous NH₄OH (28% w/w).

    • Run a gradient from 0% B to 25% B over 15 CVs.

  • System Suitability & Validation: Spot fractions on a silica TLC plate. Develop in DCM/MeOH/NH₄OH (80:18:2). Visualize using a Ninhydrin dip (heat required). The primary amine will stain deep purple/pink. A successful run is validated by a recovery yield of >80% with no streaking observed on the TLC plate.

Protocol B: High-pH Reversed-Phase HPLC (Analytical/Semi-Prep)

Causality: To retain this hydrophilic molecule on a C18 column, we must increase its lipophilicity. By raising the mobile phase pH to 10.0, we completely deprotonate both the primary and secondary amines. The molecule becomes neutral, partitions effectively into the C18 stationary phase, and ignores the ionized silanols[4],[5].

Step-by-Step Methodology:

  • Column Selection: Use an Ethylene Bridged Hybrid (BEH) C18 column or a cross-linked polymer-coated C18 column explicitly rated for high-pH stability (up to pH 12)[6]. Warning: Standard silica C18 columns will dissolve at pH 10.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust pH to 10.0 using dilute Ammonium Hydroxide.

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Profile:

    • 0–2 min: 2% B (Isocratic hold to focus the polar analyte)

    • 2–12 min: 2% to 40% B

    • 12–15 min: 40% to 95% B (Wash)

  • System Suitability & Validation: Inject a neutral void volume marker (e.g., Uracil). The system is validated if the retention factor ( k′ ) of the target compound is > 2.0, and the USP Tailing Factor ( As​ ) is between 0.9 and 1.3.

Protocol C: Hydrophilic Interaction Liquid Chromatography (HILIC)

Causality: If high-pH conditions degrade impurities of interest or if enhanced LC-MS sensitivity is required, HILIC is the optimal orthogonal approach. HILIC utilizes a polar stationary phase and a highly organic mobile phase. The mechanism relies on the target molecule partitioning into a stagnant, water-enriched layer immobilized on the stationary phase surface[7],[8]. Highly polar amines are strongly retained in HILIC[9].

Step-by-Step Methodology:

  • Column Selection: Zwitterionic (ZIC-HILIC) or Amide-bonded silica column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in water, adjusted to pH 3.0 with Formic Acid. Reasoning: Ammonium formate provides the necessary ionic strength to prevent electrostatic repulsion/attraction without suppressing MS ionization like TFA does[1].

    • Mobile Phase B: Acetonitrile (with 5% Mobile Phase A to ensure the aqueous layer is maintained).

  • Gradient Profile: Note: HILIC gradients run backward compared to RPLC.

    • 0–2 min: 95% B

    • 2–15 min: 95% to 50% B (Increasing aqueous content elutes the compound).

  • System Suitability & Validation: HILIC requires extensive equilibration. Flush the column with at least 20 CVs of starting conditions before the first injection. Validation is achieved when the retention time %RSD across 5 replicate injections is < 1.0%.

Quantitative Data Presentation

Table 1: Physicochemical Properties & Chromatographic Implications

PropertyValue / CharacteristicChromatographic Implication
Molecular Structure Aliphatic piperidine with primary amine & tertiary alcoholExtreme polarity; lacks UV chromophore (requires ELSD, CAD, or MS detection).
LogP (Estimated) < 0 (Highly Hydrophilic)Will not retain on standard C18 under acidic conditions (elutes in void volume).
pKa 1 (Primary Amine) ~ 10.0 - 10.5Positively charged at standard LC pH; causes severe silanol cation-exchange.
pKa 2 (Secondary Amine) ~ 9.5 - 10.0Exacerbates electrostatic binding to stationary phase supports.

Table 2: Comparison of Validated Chromatographic Methods

MetricProtocol A: Flash (NH₄OH Modified)Protocol B: High-pH RPLCProtocol C: HILIC
Primary Mechanism Adsorption (Silanol Shielded)Hydrophobic Partitioning (Neutralized)Aqueous Layer Partitioning
Optimal Scale 100 mg to >10 gramsAnalytical to 100 mg (Prep-LC)Analytical / LC-MS
Retention Factor ( k′ ) N/A (Rf ~ 0.25)2.5 – 4.03.0 – 6.0
Peak Tailing ( As​ ) 1.2 – 1.61.0 – 1.2 (Excellent)1.1 – 1.4
Solvent Volatility High (Easy to evaporate)Moderate (Requires lyophilization)High (Excellent for MS)

Sources

Method

Analytical Derivatization Strategies for 3-(2-Aminoethyl)-6-methylpiperidin-3-ol: A Methodological Guide

Structural Profiling & Analytical Challenges The molecule 3-(2-Aminoethyl)-6-methylpiperidin-3-ol (Native MW: ~158.24 g/mol ) is a highly polar, multi-functional aliphatic scaffold. Its structural complexity presents sig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Structural Profiling & Analytical Challenges

The molecule 3-(2-Aminoethyl)-6-methylpiperidin-3-ol (Native MW: ~158.24 g/mol ) is a highly polar, multi-functional aliphatic scaffold. Its structural complexity presents significant challenges for direct chromatographic analysis. The molecule lacks a native chromophore or fluorophore, rendering standard UV or fluorescence detection ineffective. Furthermore, its high polarity and low volatility lead to severe peak tailing and irreversible adsorption on standard Gas Chromatography (GC) columns, while its low molecular weight causes poor retention on reversed-phase Liquid Chromatography (LC) columns.

To overcome these limitations, chemical derivatization is mandatory. The molecule presents three distinct nucleophilic sites, each with unique steric and electronic environments:

  • Primary Aliphatic Amine (on the ethyl group): Highly nucleophilic and unhindered; reacts rapidly with most derivatizing agents.

  • Secondary Piperidine Amine: Moderately nucleophilic but experiences steric hindrance from the adjacent C6-methyl group and the C3-substitutions.

  • Tertiary Alcohol (at C3): Highly sterically hindered and poorly nucleophilic; notoriously resistant to mild derivatization conditions.

Understanding the differential reactivity of these sites is the key to designing a robust, reproducible analytical method.

Mechanism Analyte Target Scaffold 3-(2-Aminoethyl)-6-methylpiperidin-3-ol Site1 Primary Amine Highly Nucleophilic Analyte->Site1 Site2 Secondary Amine Sterically Hindered Analyte->Site2 Site3 Tertiary Alcohol Poorly Nucleophilic Analyte->Site3 Acylation TFAA Acylation Forms Amides Site1->Acylation Silylation MTBSTFA Silylation Forms TBDMS Ethers/Amines Site1->Silylation Site2->Acylation Site2->Silylation Site3->Silylation Requires Catalyst

Mechanistic reactivity of functional groups during acylation and silylation.

Mechanistic Rationale for Experimental Choices

The choice of derivatization reagent is dictated by the analytical platform and the specific functional groups targeted for modification.

Acylation for GC-MS (Targeting Amines)

Acylation with Trifluoroacetic Anhydride (TFAA) is a robust technique for primary and secondary amines, including the piperidine nitrogen[1]. TFAA produces stable, highly volatile trifluoroacetamide derivatives with excellent electron-capturing properties, drastically improving GC-MS sensitivity[1]. Causality: We specifically select TFAA over acetic anhydride because the introduction of fluorine atoms increases volatility and enhances the MS fragmentation profile. Under standard conditions (70°C), TFAA will selectively derivatize the primary and secondary amines (forming a bis-TFA derivative), leaving the sterically hindered tertiary alcohol intact, which simplifies the chromatogram by preventing a mixture of bis- and tris-derivatized products.

Silylation for GC-MS (Exhaustive Derivatization)

Silylation replaces active hydrogens with nonpolar silyl groups. While N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is common, its derivatives are highly sensitive to moisture. Therefore, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is the superior choice, as it forms tert-butyl dimethylsilyl (TBDMS) derivatives that are significantly more stable and less moisture-sensitive[2]. Causality: To force the derivatization of the stubborn tertiary alcohol and achieve a uniform tri-TBDMS derivative, the reaction must be driven by elevated temperatures (100°C) and the addition of 1% Trimethylchlorosilane (TMCS) as a catalyst[2].

Precolumn Tagging for LC-MS/MS

For LC-MS/MS, derivatization aims to increase hydrophobicity (for reversed-phase retention) and introduce easily ionizable moieties. Novel 1,3-oxazinoquinoline-4-one (Oq) reagents, such as Oq1, react with amines under mild basic conditions to form derivatives that generate characteristic positive fragment ions[3]. Causality: Oq1 specifically allows for the differentiation of primary and secondary amines based on the logarithmic value of the fragment ion ratio (logFIR) during High-Resolution Mass Spectrometry (HRMS), providing a powerful qualitative profiling tool[3].

Workflow A Native Analyte 3-(2-Aminoethyl)-6-methylpiperidin-3-ol B Site-Selective Derivatization A->B Reagent + Catalyst C GC-MS Analysis (TFAA / MTBSTFA) B->C Volatility Boost D LC-MS Analysis (Oq1 Tagging) B->D Ionization Boost

Analytical workflow for the derivatization and detection of the target piperidinol.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Each includes specific mass-shift monitoring criteria to ensure the reaction has reached completion, preventing quantitative errors caused by partial derivatization.

Protocol A: Selective N,N-Acylation with TFAA (GC-MS)

This protocol targets the primary and secondary amines, yielding a bis-TFA derivative[1].

  • Sample Preparation: Transfer 50 µL of the analyte solution (approx. 100 µg/mL) into a glass micro-reaction vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen. Moisture must be strictly eliminated to prevent reagent hydrolysis.

  • Reagent Addition: Add 50 µL of anhydrous ethyl acetate followed by 50 µL of neat TFAA to the dry residue[1].

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Incubate in a heating block at 70°C for 30 minutes[1].

  • Reconstitution: Remove from heat and allow to cool. Evaporate the excess TFAA and byproduct (trifluoroacetic acid) under nitrogen. Reconstitute the dried derivative in 100 µL of anhydrous ethyl acetate[1].

  • System Suitability & Self-Validation: Inject 1 µL into the GC-MS. Monitor the Total Ion Chromatogram (TIC).

    • Validation Check: You must observe a single dominant peak at m/z 350.24 (Bis-TFA). If a peak at m/z 254.24 (Mono-TFA) is observed, the reaction is incomplete; verify the anhydrous state of your solvents and repeat.

Protocol B: Exhaustive Silylation with MTBSTFA (GC-MS)

This protocol forces the derivatization of all three functional groups (including the tertiary alcohol) using MTBSTFA[2].

  • Sample Preparation: Dry a 50 µL aliquot of the analyte solution in a reaction vial.

  • Reagent Addition: Add 100 µL of neat MTBSTFA (containing 1% TMCS catalyst) and 100 µL of anhydrous acetonitrile[2].

  • Incubation: Cap tightly and heat at 100°C for 4 hours. The extended time and high temperature are critical to overcome the steric hindrance at the C3 tertiary alcohol.[2]

  • Neutralization: Cool to room temperature. Neutralize the mixture with a small amount of solid sodium bicarbonate before transferring to an autosampler vial[2].

  • System Suitability & Self-Validation:

    • Validation Check: The target mass is m/z 500.24 (Tri-TBDMS). The presence of m/z 386.24 (Bis-TBDMS) indicates that the tertiary alcohol failed to react. If this occurs, increase the TMCS catalyst concentration to 2%.

Protocol C: High-Resolution LC-MS/MS Tagging with Oq1

This protocol utilizes the Oq1 reagent to tag amines for HRMS differentiation[3].

  • Reaction Mixture: In a 1.5 mL microcentrifuge tube, combine 10 µL of the analyte solution (100 µM in PBS) with 10 µL of 4-Dimethylaminopyridine (DMAP, 30 mM in Acetonitrile) acting as the base additive[3].

  • Derivatization: Add 10 µL of the Oq1 reagent solution (10 mM in anhydrous DMF)[3].

  • Incubation: Vortex briefly and heat the mixture at 60°C for 30 minutes[3].

  • Quenching: Stop the reaction by adding 170 µL of a quenching solution consisting of Formic Acid/Water/Acetonitrile (1/80/20, v/v/v)[3].

  • System Suitability & Self-Validation: Analyze via reversed-phase LC-positive ESI-MS.

    • Validation Check: Monitor the MS/MS spectra for the characteristic fragment ion at m/z 190 , which confirms the successful attachment of the Oq1 tag to the amine sites[3].

Quantitative Data & Reaction Matrices

Table 1: Derivatization Strategy Comparison Matrix

Derivatization StrategyTarget Functional GroupsReagent(s)PlatformKey AdvantageLimitation
Acylation Primary & Secondary AminesTFAAGC-MSExcellent volatility; high MS sensitivity via fluorine atoms.Tertiary alcohol remains underivatized.
Silylation Amines & AlcoholsMTBSTFA + 1% TMCSGC-MSForms highly stable TBDMS derivatives; exhaustive coverage.Requires harsh conditions (100°C, 4h) for the tertiary alcohol.
Oq1 Tagging Primary & Secondary AminesOq1 + DMAPLC-MS/MSEnables structural differentiation via HRMS logFIR values.Reagent synthesis/procurement is highly specialized.

Table 2: Expected Mass Shifts for 3-(2-Aminoethyl)-6-methylpiperidin-3-ol

Derivative TypeNative Mass (m/z)Mass Shift per Site (Δ m/z)Total Sites ReactedFinal Derivative Mass (m/z)
Underivatized 158.24N/A0158.24
Bis-TFA 158.24+96.002 (Amines only)350.24
Bis-TBDMS 158.24+114.002 (Amines only)386.24
Tri-TBDMS 158.24+114.003 (Amines + Alcohol)500.24

Sources

Application

Application Notes &amp; Protocols: Preclinical Formulation of 3-(2-Aminoethyl)-6-methylpiperidin-3-ol

Executive Summary The successful transition of a new chemical entity (NCE) from discovery to clinical candidate hinges on a robust preclinical development program. A critical, and often challenging, aspect of this progra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The successful transition of a new chemical entity (NCE) from discovery to clinical candidate hinges on a robust preclinical development program. A critical, and often challenging, aspect of this program is the development of an appropriate formulation that ensures consistent and adequate drug exposure in animal models.[1][2] This document provides a detailed framework for the formulation of 3-(2-Aminoethyl)-6-methylpiperidin-3-ol , a novel piperidine derivative, for use in preclinical pharmacokinetic (PK), efficacy, and toxicology studies.

This guide is structured to follow the principles of Quality by Design (QbD), as outlined in the International Council for Harmonisation (ICH) Q8 guideline.[3][4][5][6] It emphasizes a systematic, science-based approach to formulation, beginning with a thorough physicochemical characterization of the Active Pharmaceutical Ingredient (API), followed by strategic formulation selection, detailed protocols, and robust quality control procedures. The goal is to develop a simple, safe, and effective formulation that maximizes exposure and provides reliable data to inform critical decisions in the drug development pipeline.[2][7]

Section 1: API Pre-formulation Characterization

Before any formulation work can begin, a comprehensive understanding of the API's intrinsic physicochemical properties is essential.[1][8][9][10] This knowledge dictates the entire formulation strategy, from vehicle selection to the complexity of the required system. The structural features of 3-(2-Aminoethyl)-6-methylpiperidin-3-ol—a piperidine ring, a primary amine, and a tertiary alcohol—suggest potential pH-dependent solubility and specific stability challenges that must be investigated.

Critical Physicochemical & Solid-State Analysis

A thorough characterization is the first step in any formulation development program.[8][9] The following tests are considered fundamental for understanding the behavior of 3-(2-Aminoethyl)-6-methylpiperidin-3-ol.

Table 1: Essential Pre-formulation Characterization Plan

ParameterAnalytical Technique(s)Rationale & Implication for Formulation
Identity & Purity HPLC-UV, LC-MS, ¹H NMRConfirms chemical structure and quantifies impurities. Purity is critical for accurate dosing and toxicology assessment.[11][12]
Aqueous Solubility Shake-flask methodDetermines intrinsic solubility at various pH levels (e.g., 2.0, 4.5, 6.8, 7.4). Guides selection of formulation type (solution vs. suspension).[]
pKa Potentiometric titration, UV-spectrophotometryThe primary amine suggests a basic pKa. Knowing the ionization constant is crucial for predicting solubility in the GI tract and selecting appropriate buffers.
LogP / LogD Shake-flask, HPLC-basedPredicts lipophilicity and membrane permeability. A high LogP may indicate poor aqueous solubility, suggesting the need for solubilization techniques.[1]
Solid-State Properties DSC, TGA, XRPD, MicroscopyDetermines melting point, thermal stability, and crystallinity.[8][12] Polymorphism can significantly impact solubility and bioavailability.[2][]
Hygroscopicity Dynamic Vapor Sorption (DVS)Assesses the tendency of the API to absorb moisture, which can affect its physical and chemical stability and handling properties.[]
Forced Degradation & Stability Studies

Forced degradation studies are performed to understand the intrinsic stability of the API and to develop stability-indicating analytical methods.[14] As per ICH Q1A guidelines, the API should be subjected to stress conditions to identify potential degradation pathways.[14][15][16]

  • Hydrolytic Stability: Exposure to acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) conditions.

  • Oxidative Stability: Exposure to hydrogen peroxide (e.g., 3% H₂O₂).

  • Photostability: Exposure to light according to ICH Q1B guidelines.[15]

  • Thermal Stability: Exposure to elevated temperatures (e.g., 60°C).

The results from these studies are foundational for selecting excipients and defining appropriate storage conditions for both the API and the final drug product.

Section 2: Formulation Development Strategy

The primary goal of a preclinical formulation is to ensure sufficient and reproducible drug exposure for the intended study (PK, PD, or toxicology).[2][17][18] The choice of formulation is a balance between maximizing exposure and ensuring the safety and tolerability of the vehicle in the test species.

Workflow for Formulation Strategy Selection

The data from the pre-formulation characterization feeds directly into a decision-making workflow to select the most appropriate formulation path.

Formulation_Strategy cluster_0 Phase 1: API Characterization cluster_1 Phase 2: Strategy Decision cluster_2 Phase 3: Formulation Paths API API Physicochemical Data (Solubility, pKa, LogP, Stability) Decision1 Is Aqueous Solubility > Required Dose? API->Decision1 Decision2 Is API Stable in Solution? Decision1->Decision2 No Path_Solution Aqueous Solution (pH-adjusted, buffered) Decision1->Path_Solution Yes Path_Cosolvent Co-solvent System (e.g., PEG400, PG, Ethanol) Decision2->Path_Cosolvent Yes Path_Suspension Aqueous Suspension (with wetting/suspending agents) Decision2->Path_Suspension No

Caption: Formulation strategy decision tree based on API properties.

Excipient Compatibility Studies

Excipient compatibility is a critical step to ensure that the chosen vehicle components do not cause degradation of the API.[19][20][21] This is a regulatory expectation and a cornerstone of robust formulation development.[22]

Protocol:

  • Prepare binary mixtures of the API and each proposed excipient (e.g., in a 1:1 or 1:5 ratio).[19]

  • Include a control sample of the pure API.

  • Add a small amount of water (e.g., 5-10% w/w) to a parallel set of samples to simulate a formulation environment.

  • Store samples under accelerated conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).

  • Analyze the samples at initial and final time points by HPLC for the appearance of new degradation peaks and loss of API potency.[22] Physical changes (color, appearance) should also be noted.

Table 2: Example Excipient Compatibility Screening Plan

Excipient ClassExample ExcipientsFunction in Formulation
Solvents/Co-solvents Propylene Glycol (PG), PEG 400, EthanolSolubilizers
Surfactants/Wetting Agents Polysorbate 80, Cremophor® ELEnhance solubility, wet particles in suspensions
Suspending Agents Carboxymethyl cellulose (CMC), Hydroxypropyl methylcellulose (HPMC)Increase viscosity to prevent settling in suspensions
Buffering Agents Citrate buffer, Phosphate bufferControl pH to maximize solubility and stability
Antioxidants Ascorbic Acid, Sodium metabisulfiteTo be considered if oxidative degradation is observed

Section 3: Detailed Formulation Protocols

Based on hypothetical (but plausible) pre-formulation data suggesting moderate, pH-dependent solubility and good stability, two primary formulation approaches are detailed below: a simple pH-adjusted aqueous solution and a co-solvent system for higher dose requirements.

Protocol 3.1: pH-Adjusted Aqueous Solution (Target: 5 mg/mL)

This is the preferred approach when feasible due to its simplicity and low potential for vehicle-related toxicity. It is suitable for intravenous (IV) and oral (PO) administration.[1]

Materials:

  • 3-(2-Aminoethyl)-6-methylpiperidin-3-ol (API)

  • 0.1 M Citric Acid

  • 0.1 M Sodium Citrate

  • Water for Injection (WFI) or equivalent purified water

  • Calibrated pH meter, sterile filters (0.22 µm), volumetric flasks, magnetic stirrer

Step-by-Step Method:

  • Buffer Preparation: Prepare a 50 mM citrate buffer. For a target pH of 3.5 (assuming the amine group requires protonation for solubility), mix appropriate volumes of 0.1 M citric acid and 0.1 M sodium citrate.

  • API Weighing: Accurately weigh the required amount of API for the target concentration and batch size.

  • Dissolution: Add approximately 80% of the final volume of the citrate buffer to a sterile vessel. While stirring, slowly add the API powder.

  • pH Adjustment: Allow the API to fully dissolve. The solution may be hazy initially. The pH will likely be higher than the target. Slowly titrate with 0.1 M HCl or Citric Acid to the target pH of 3.5. The solution should become clear as the API dissolves.

  • Final Volume Adjustment: Once the API is fully dissolved and the pH is stable, add the buffer to reach the final target volume (QS).

  • Sterilization (for IV use): Filter the final solution through a sterile 0.22 µm PVDF or PES filter into a sterile container.

  • Quality Control: Submit a sample for analysis as described in Section 4.

Protocol 3.2: Co-Solvent System (Target: 20 mg/mL)

This approach is used when aqueous solubility is insufficient for the required dose, particularly for high-dose toxicology studies.[1] A common, generally well-tolerated vehicle is PEG 400/Water.

Materials:

  • 3-(2-Aminoethyl)-6-methylpiperidin-3-ol (API)

  • Polyethylene Glycol 400 (PEG 400), USP/Ph. Eur. grade

  • WFI or purified water

  • Volumetric flasks, magnetic stirrer, heating plate (optional)

Step-by-Step Method:

  • Vehicle Preparation: Prepare the vehicle by mixing PEG 400 and Water in the desired ratio (e.g., 60:40 v/v). Ensure the components are fully miscible.

  • API Weighing: Accurately weigh the required amount of API.

  • Dissolution: Add the API to the pre-mixed vehicle while stirring.

  • Gentle Warming (if necessary): If dissolution is slow, the mixture can be gently warmed (e.g., to 30-40°C) to facilitate dissolution. Do not overheat.

  • Cooling & Volume Check: Allow the solution to cool to room temperature. Ensure no precipitation occurs. The volume should be checked and adjusted if necessary, though dissolution in a pre-mixed vehicle is generally accurate.

  • Quality Control: Submit a sample for analysis as described in Section 4.

Section 4: Quality Control (QC) and Analytical Methods

A robust QC strategy is essential to ensure that every batch of formulation is prepared correctly and is stable for the duration of the study.[11] All analytical methods used must be appropriately validated for their intended purpose (e.g., accuracy, precision, linearity).[23][24]

QC Testing Workflow

QC_Workflow cluster_0 Formulation Preparation cluster_1 QC Analysis Prep Final Formulation Batch Appearance Visual Appearance (Color, Clarity) Prep->Appearance pH pH Measurement Prep->pH Assay API Concentration (Assay) (HPLC-UV) Prep->Assay Purity Related Substances (Purity) (HPLC-UV) Prep->Purity Release Release for In Vivo Study Appearance->Release pH->Release Assay->Release Purity->Release

Caption: Quality Control testing workflow for formulation release.

Table 3: QC Specifications for Preclinical Formulation
TestMethodSpecification
Appearance Visual InspectionClear, colorless to pale yellow solution, free of visible particulates.
pH PotentiometryProtocol 3.1: 3.5 ± 0.2Protocol 3.2: Report Value
Assay (API Content) HPLC-UV95.0% - 105.0% of target concentration.
Purity (Related Substances) HPLC-UVNo single impurity > 0.5%; Total impurities > 1.5%.
Sterility & Endotoxin USP <71> & <85>(For IV formulations only) Sterile; Endotoxin levels within acceptable limits.
Short-Term Stability

Once a lead formulation is identified, its stability should be confirmed under the intended storage and use conditions (e.g., room temperature for 24 hours, refrigerated for 7 days) to ensure the API remains in solution and does not degrade during the course of a study.

References

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. National Center for Biotechnology Information. Available at: [Link]

  • API Characterization. NETZSCH Analyzing & Testing. Available at: [Link]

  • ICH Q8 Explained: A Guide to Pharmaceutical Development & QbD. IntuitionLabs. Available at: [Link]

  • ICH Q8 R2: How to Apply Quality by Design and Win Regulatory Confidence. Scilife. Available at: [Link]

  • What you need to know about ICH Q8. Qualio. Available at: [Link]

  • Mastering ICH Q8 R2: A Guide to Quality by Design in Pharma. Cognidox. Available at: [Link]

  • ICH Q8 (R2) Pharmaceutical development - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). Available at: [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. National Center for Biotechnology Information. Available at: [Link]

  • Techniques for Quality Control in Pharmaceutical Analysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Physical and Chemical Characterization for APIs. Labinsights. Available at: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. PubMed. Available at: [Link]

  • API Physico-Chemical. Pharma Inventor Inc. Available at: [Link]

  • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food & Drug Administration. Available at: [Link]

  • Emerging analytical techniques for pharmaceutical quality control: Where are we in 2022? Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. Medicilon. Available at: [Link]

  • Key Analytical Techniques Powering Pharmaceutical Quality Control. PharmaVED. Available at: [Link]

  • Q1A(R2) Guideline. International Council for Harmonisation (ICH). Available at: [Link]

  • API Excipient Compatibility Study. Veeprho. Available at: [Link]

  • Physicochemical properties of active pharmaceutical ingredients (APIs). ResearchGate. Available at: [Link]

  • From R&D to Quality Control (QC): Developing QC-Friendly Analytical Methods. Embrofarma. Available at: [Link]

  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. Available at: [Link]

  • Regulatory Guidelines for API-Excipient Compatibility Studies. Labinsights. Available at: [Link]

  • International Conference on Harmonisation; guidance on Q1A stability testing of new drug substances and products; availability. Notice. PubMed. Available at: [Link]

  • Analytical Method Development & Validation for Formulation Projects: Ensuring Accuracy, Stability & Compliance. Pharmaffiliates. Available at: [Link]

  • Guidance for Industry #290 (VICH GL61) - Pharmaceutical Development. U.S. Food & Drug Administration. Available at: [Link]

  • GUIDELINE ON EXCIPIENTS IN THE DOSSIER FOR APPLICATION FOR MARKETING AUTHORISATION OF A MEDICINAL PRODUCT. European Medicines Agency. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Impurities in 3-(2-Aminoethyl)-6-methylpiperidin-3-ol Extraction

Welcome to the Technical Support Center for the purification of 3-(2-Aminoethyl)-6-methylpiperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 3-(2-Aminoethyl)-6-methylpiperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the extraction and purification of this valuable piperidine derivative. The insights provided herein are grounded in established chemical principles and field-proven methodologies to ensure the integrity and purity of your final compound.

Introduction

3-(2-Aminoethyl)-6-methylpiperidin-3-ol is a chiral building block of significant interest in medicinal chemistry, featuring both a hydroxyl group and a primary amine, making it a versatile intermediate for synthesizing complex molecules.[1] Piperidine derivatives are prevalent structural motifs in many active pharmaceutical ingredients.[1] Achieving high purity of this compound is critical for its successful application in drug discovery and development. This guide provides a structured approach to troubleshooting common impurities and optimizing extraction protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter during the synthesis and extraction of 3-(2-Aminoethyl)-6-methylpiperidin-3-ol?

A1: A thorough understanding of potential impurities is the first step in developing a robust purification strategy.[2] Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual precursors from the synthesis, such as 6-methylpiperidin-3-ol or protected forms of 2-aminoacetaldehyde, can carry through to the extraction phase.[1][2]

  • Byproducts: Side reactions can lead to the formation of various byproducts. For instance, over-alkylation can result in the formation of quaternary ammonium salts.[3]

  • Reagent-Related Impurities: Residual reagents, catalysts, or their byproducts can contaminate the final product.[2]

  • Oxidation Products: Piperidine derivatives can be susceptible to air and light-induced oxidation, often resulting in discoloration (e.g., a yellow tint).[2][3]

  • Solvent and Water: Residual solvents from the reaction or workup, as well as water, are common impurities that need to be removed.[2]

  • Stereoisomers: If the synthesis is not stereospecific, diastereomers or enantiomers of the desired product may be present.

Q2: My final product has a yellow or brownish tint. What causes this and how can I remove it?

A2: A yellow or brownish discoloration in piperidine derivatives is typically due to oxidation products.[3][4] Exposure to air and light can promote the formation of these colored impurities.[3]

  • For less sensitive downstream applications , slightly discolored material may still be usable.[3]

  • For high-purity requirements , purification is necessary. Distillation is a common and effective method for removing colored impurities from liquid piperidines.[3][4] To prevent future discoloration, it is crucial to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[4]

Q3: I'm observing an emulsion during the liquid-liquid extraction. How can I break it?

A3: Emulsion formation is a frequent issue when working with amines, as they can act as surfactants.[5] Here are several effective techniques to break an emulsion:

  • Salting Out: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to force the separation of the organic and aqueous phases.[5]

  • Solvent Addition: Adding a small amount of the organic solvent used for the extraction can sometimes help to break the emulsion.[5]

  • Filtration: Passing the entire mixture through a plug of a filter aid like Celite or glass wool can help to break up the emulsified layer.[5]

  • Centrifugation: For manageable volumes, centrifuging the mixture can effectively force the layers to separate.[5]

  • Patience: In some cases, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to the separation of the layers.[5]

Q4: My target compound, 3-(2-Aminoethyl)-6-methylpiperidin-3-ol, has high water solubility. How can I improve its extraction from an aqueous layer?

A4: The presence of both a hydroxyl and an amino group can increase the water solubility of your target compound.[1] To improve extraction efficiency:

  • Increase the Ionic Strength of the Aqueous Phase: Before extraction, saturate the aqueous layer with a salt like sodium chloride or potassium carbonate. This "salting out" effect reduces the solubility of the organic compound in the aqueous phase.

  • Use a More Polar Organic Solvent: If you are using a non-polar solvent like hexane, consider switching to a more polar, water-immiscible solvent like ethyl acetate or dichloromethane.

  • Perform Multiple Extractions: It is more efficient to perform several extractions with smaller volumes of organic solvent than one extraction with a large volume.

  • Continuous Liquid-Liquid Extraction: For highly water-soluble compounds, a continuous liquid-liquid extraction apparatus can be a highly effective, though more complex, solution.

Troubleshooting Guide for Extraction Impurities

This section provides a systematic approach to identifying and resolving common issues encountered during the extraction of 3-(2-Aminoethyl)-6-methylpiperidin-3-ol.

Problem 1: Poor Yield After Extraction
Potential Cause Explanation Recommended Solution
Incorrect pH of the Aqueous Layer As a basic compound, 3-(2-Aminoethyl)-6-methylpiperidin-3-ol will be protonated and highly water-soluble at acidic pH. To extract it into an organic solvent, the aqueous layer must be sufficiently basic.Ensure the pH of the aqueous layer is at least 2 pKa units above the pKa of the amine's conjugate acid to keep the amine in the organic layer.[5] A pH > 12 is generally recommended for the deprotonation of piperidine derivatives.[6]
Incomplete Extraction A single extraction may not be sufficient to transfer the entire product into the organic phase, especially if it has some water solubility.Perform multiple extractions (at least 3-4) with fresh portions of the organic solvent. Combine the organic extracts for subsequent workup.[6]
Product is Water-Soluble The hydroxyl and amino groups can impart significant water solubility to the target molecule.Before extraction, saturate the aqueous phase with sodium chloride (brine) or potassium carbonate to decrease the solubility of the organic product in the aqueous layer.[5]
Problem 2: Presence of Acidic or Neutral Impurities in the Final Product
Potential Cause Explanation Recommended Solution
Ineffective Acid-Base Extraction Acidic and neutral impurities may not have been effectively removed during the workup.Implement a rigorous acid-base extraction protocol. First, dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1 M HCl). The basic product will move to the aqueous layer, leaving neutral and acidic impurities in the organic layer. Separate the layers, then basify the aqueous layer and re-extract the purified product into a fresh organic solvent.[2][6]
Insufficient Washing The organic layer containing the purified product may still have traces of acidic or neutral impurities.After re-extracting the basified product into a fresh organic solvent, wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.
Problem 3: Presence of Other Basic Impurities
Potential Cause Explanation Recommended Solution
Similar Basicity of Impurities If the crude mixture contains other basic impurities with similar pKa values, a simple acid-base extraction may not be sufficient for separation.Consider purification by column chromatography. Silica gel is a common stationary phase for the separation of piperidine derivatives.[7] Alternatively, for liquid products, fractional distillation under reduced pressure can be effective if there is a sufficient difference in boiling points.[6][7]
Formation of Salts Piperidines can react with atmospheric carbon dioxide to form carbonate salts, or with acidic gases to form other salts, which may have different extraction profiles.[4]If salt formation is suspected, ensure the final product is stored under an inert atmosphere.[4] If purification is required, recrystallization can be an effective method for solid products.[6][7]

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Purification

This protocol is designed to separate the basic 3-(2-Aminoethyl)-6-methylpiperidin-3-ol from acidic and neutral impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.[5][6]

  • Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl). The basic 3-(2-Aminoethyl)-6-methylpiperidin-3-ol will be protonated and partition into the aqueous phase, while neutral and acidic impurities will remain in the organic layer.[2][6]

  • Phase Separation: Stopper the funnel, invert, and vent to release any pressure.[5] Shake the funnel vigorously for 1-2 minutes and then allow the layers to separate completely.[5]

  • Collection of Aqueous Layer: Drain the lower aqueous layer into a clean flask. Repeat the acidic wash of the organic layer one or two more times to ensure complete extraction of the product.[5]

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 2 M NaOH or solid K₂CO₃) with stirring until the solution is strongly basic (pH > 12).[6] The protonated product will be deprotonated, making it less water-soluble.

  • Final Extraction: Extract the basified aqueous solution multiple times with a fresh organic solvent (e.g., dichloromethane).[6]

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.[6]

Workflow Diagram: Acid-Base Extraction

AcidBaseExtraction crude Crude Product in Organic Solvent acid_wash Wash with 1M HCl crude->acid_wash separate1 Separate Layers acid_wash->separate1 organic_impurities Organic Layer (Acidic/Neutral Impurities) separate1->organic_impurities Discard aqueous_product Aqueous Layer (Protonated Product) separate1->aqueous_product basify Basify with NaOH (pH > 12) aqueous_product->basify extract_final Extract with Organic Solvent basify->extract_final separate2 Separate Layers extract_final->separate2 aqueous_waste Aqueous Waste separate2->aqueous_waste Discard organic_product Organic Layer (Pure Product) separate2->organic_product dry_concentrate Dry and Concentrate organic_product->dry_concentrate pure_product Purified Product dry_concentrate->pure_product

Caption: Workflow for acid-base extraction purification.

Advanced Purification Techniques

If impurities persist after standard extraction procedures, consider the following techniques:

  • Crystallization: If the purified product is a solid, recrystallization can be a highly effective method for achieving high purity.[6] This involves dissolving the compound in a hot solvent and allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the mother liquor.

  • Column Chromatography: For complex mixtures or impurities with similar properties to the target compound, column chromatography provides a high degree of separation.[7] The choice of solvent system and stationary phase will depend on the specific properties of the compounds to be separated.

  • Distillation: For liquid products, fractional distillation under reduced pressure can be used to separate compounds with different boiling points.[6] This is particularly useful for removing less volatile or non-volatile impurities.

Concluding Remarks

The successful purification of 3-(2-Aminoethyl)-6-methylpiperidin-3-ol relies on a systematic and informed approach to troubleshooting. By understanding the nature of potential impurities and applying the appropriate extraction and purification techniques, researchers can obtain a high-purity product suitable for demanding applications in pharmaceutical research and development. This guide serves as a foundational resource to assist in achieving this goal. For further inquiries, please consult the referenced literature or contact our technical support team.

References

  • PubChem. Piperidine. [Link]

  • Google Patents.
  • openPR. (S)-3-(Boc-amino)piperidine Nitroso Impurity: A Global Concern for Pharmaceutical Quality and Safety. [Link]

  • WIPO Patentscope. WO/2002/085858 PROCESS FOR PRODUCING PURIFIED PIPERIDINE DERIVATIVE. [Link]

  • Scribd. Amine Plant Troubleshooting and Optimization. [Link]

  • University of Rochester. Workup for Removing Amines. [Link]

  • Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Link]

  • National Center for Biotechnology Information. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • ACS Publications. A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]

  • ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it? [Link]

  • European Patent Office. EP 3623366 A1 - NOVEL PIPERIDINE-2,6-DIONE DERIVATIVE AND USE THEREOF. [Link]

  • PubChem. 6-Methylpiperidin-3-ol. [Link]

  • Wiley Online Library. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • Google Patents.
  • Arkivoc. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. [Link]

  • Waters. Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. [Link]

  • Der Pharma Chemica. Efficient Synthesis of Pharmaceutically Important Intermediates via Knoevenagel, Aldol Type Condensation by Using Aqueous Extract of Acacia concinna Pods as a Natural Surfactant. [Link]

  • Semantic Scholar. GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. [Link]

  • ResearchGate. (PDF) Synthesis and Characterization of Impurities in the Production Process of Lopinavir. [Link]

  • The Royal Society of Chemistry. Supporting Information Catalytic asymmetric synthesis of cyclic amino acids and alkaloid derivatives: Application to (+)-dihydro. [Link]

Sources

Optimization

purification troubleshooting for 3-(2-Aminoethyl)-6-methylpiperidin-3-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with purifying 3-(2-Aminoethyl)-6-methylpiperidin-3-ol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with purifying 3-(2-Aminoethyl)-6-methylpiperidin-3-ol .

This molecule is notoriously difficult to isolate. It is a highly polar, water-soluble diamino alcohol featuring both a primary amine (on the ethyl chain) and a secondary amine (within the piperidine ring). Furthermore, it lacks any conjugated π -electron systems, rendering it invisible to standard UV detection.

Below is a comprehensive, self-validating troubleshooting guide and methodology framework to ensure your purification workflows are both logically sound and highly reproducible.

Part 1: Quantitative Profiling & Strategy Selection

Before troubleshooting, we must align the molecule's properties with the correct chromatographic environment. The table below summarizes the causality behind each strategy's efficacy.

Table 1: Comparative Purification Strategies for Polar Aliphatic Amines

Purification StrategyStationary PhaseMobile PhaseRetention MechanismIdeal Use Case
SCX Catch & Release Sulfonic Acid (-SO 3​ H)Load: MeOH Elute: 2M NH 3​ in MeOHIon-Exchange (Electrostatic)Rapid bulk isolation from neutral/acidic impurities.
HILIC Bare Silica / AmideAcetonitrile / Aq. Ammonium FormateHydrophilic PartitioningHigh-resolution separation of complex polar mixtures.
Amine-Functionalized Aminopropyl (KP-NH)DCM / MeOHNormal Phase (Adsorption)Flash purification without using basic modifiers.
Derivatization (Boc) Standard Bare SilicaHexane / Ethyl AcetateNormal Phase (Adsorption)When direct purification fails; requires deprotection.

Part 2: Troubleshooting FAQs & Causality Analysis

Q1: Why does my compound streak irreversibly on standard bare silica gel, resulting in poor recovery? Causality: Standard bare silica possesses surface silanol groups (Si-OH) with a pKa of ~4.5. Your target molecule contains two aliphatic amines with pKa values around 9–10. During normal phase chromatography, these amines are protonated and form strong electrostatic bonds with the negatively charged silanols. This ion-exchange interaction supersedes normal adsorption, causing the compound to smear across the column rather than elute in a discrete band . Solution: Switch to an amine-functionalized silica column (e.g., KP-NH). The aminopropyl endcapping masks the acidic silanols, repelling your basic compound and allowing it to elute sharply via true normal-phase adsorption.

Q2: I am using Reverse-Phase (C18) HPLC, but the target elutes in the void volume. How can I increase retention? Causality: The highly hydrophilic nature of the diamino alcohol prevents it from partitioning into the hydrophobic C18 chains. The molecule thermodynamically prefers the polar mobile phase and washes out immediately. Solution: Invert your methodology to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase and a highly organic mobile phase (e.g., >70% Acetonitrile). Water from the mobile phase forms a localized, enriched layer on the stationary phase, allowing your polar diamine to partition effectively and retain on the column .

Q3: My UV detector at 254 nm shows no peaks, even though TLC stains (Ninhydrin) confirm the product is present. How do I monitor the elution? Causality: 3-(2-Aminoethyl)-6-methylpiperidin-3-ol lacks aromatic rings or extended conjugated π -systems. It consists entirely of σ -bonds and isolated lone pairs, which do not absorb UV light above 200 nm. Solution: You must employ universal or mass-based detection. Route your eluent through an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or use LC-MS with Electrospray Ionization in positive mode (ESI+), monitoring for the [M+H]+ ion.

Part 3: Self-Validating Experimental Protocols

Protocol A: Strong Cation Exchange (SCX) "Catch-and-Release"

This protocol leverages the basicity of the amines to selectively trap the target while washing away non-basic impurities .

  • Conditioning: Pass 2 Column Volumes (CV) of 100% Methanol (MeOH) through a propylsulfonic acid SCX cartridge to solvate the resin.

  • Loading: Dissolve your crude mixture in MeOH (or DCM/MeOH if solubility is an issue) and load it onto the column. Causality: The amines protonate and bind tightly to the -SO 3−​ groups.

  • Washing: Wash the column with 3 CV of MeOH.

    • Self-Validation Step 1: Collect this wash fraction, spot it on a TLC plate, and stain with Ninhydrin. If the SCX resin successfully captured your target, this fraction will show no purple/pink spots, confirming quantitative retention.

  • Elution: Elute the target using 3 CV of 2M Ammonia in Methanol. Causality: The high pH deprotonates the amines, breaking the electrostatic bond and releasing the target.

  • Recovery: Concentrate the elution fraction under reduced pressure to yield the free base diamino alcohol.

Protocol B: HILIC High-Resolution Purification

Use this when you need to separate the target from other closely related polar basic impurities.

  • Column Selection: Equip the HPLC with an Amide-bonded HILIC column.

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Formate in Water (pH 3.0). Causality: The buffer controls the ionization state of the amines, preventing peak tailing.

    • Solvent B: 100% Acetonitrile.

  • Equilibration: Equilibrate the column with 90% B / 10% A for at least 15 minutes.

    • Self-Validation Step 2: Inject a standard of Toluene. Toluene is completely unretained in HILIC and marks the exact void volume ( t0​ ). Your target must elute significantly later than this peak. If it co-elutes, your mobile phase contains too much water, collapsing the partitioning layer.

  • Gradient Execution: Run a linear gradient from 90% B down to 50% B over 20 minutes. Monitor via ELSD or MS.

Part 4: Mechanistic Visualizations

SCX_Mechanism N1 1. Sample Loading (Neutral/Acidic pH) N2 2. SCX Binding (R-NH3+ <-> -O3S-Resin) N1->N2 Protonation N3 3. Organic Wash (Removes Neutrals) N2->N3 Ion-Exchange N4 4. Basic Elution (2M NH3 in MeOH) N3->N4 Deprotonation N5 5. Pure Target Recovered N4->N5 Release

Figure 1: Mechanistic workflow of Strong Cation Exchange (SCX) catch-and-release purification.

HILIC_Logic Start Highly Polar Diamine (Poor C18 Retention) Decision Select HILIC Stationary Phase Start->Decision BareSilica Bare Silica (Strongest Retention) Decision->BareSilica Amide Amide-Bonded (Good for H-Bonding) Decision->Amide MobilePhase Mobile Phase: High Acetonitrile (>70%) + Aq. Buffer (pH 3-5) BareSilica->MobilePhase Amide->MobilePhase Partition Mechanism: Partitioning into water-enriched layer on stationary phase MobilePhase->Partition

Figure 2: HILIC stationary phase selection and partitioning mechanism for polar amines.

References

  • Biotage. "When should I use an amine-bonded silica for flash chromatography?" Biotage Knowledge Base. Available at: [Link]

  • Buchi. "Why HILIC is what your polar compounds need for purification." Buchi Purification Blog. Available at: [Link]

  • Organ, M.G., et al. "The Use of a Supported Base and Strong Cation Exchange (SCX) Chromatography to Prepare a Variety of Structurally-Diverse Molecular Libraries Prepared by Solution-Phase Methods." Combinatorial Chemistry & High Throughput Screening, 2002. Available at:[Link]

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-(2-Aminoethyl)-6-methylpiperidin-3-ol Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with highly substituted piperidine scaffolds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with highly substituted piperidine scaffolds.

Molecule Profile & The Steric Challenge The compound 3-(2-Aminoethyl)-6-methylpiperidin-3-ol presents a complex chemoselective and steric landscape. It possesses three distinct reactive sites:

  • Primary Amine (2-aminoethyl group): Highly nucleophilic, flexible, and unhindered.

  • Secondary Amine (Piperidine N1): Moderately hindered by the adjacent C6-methyl group and the conformational bulk of the ring.

  • Tertiary Alcohol (C3-OH): Severely hindered. The C3 position is a quaternary stereocenter crowded by the piperidine ring carbons, the geminal 2-aminoethyl chain, and 1,3-diaxial interactions inherent to the chair conformation.

Functionalizing this molecule requires a robust strategy that balances inherent nucleophilicity with extreme steric shielding.

Part 1: Chemoselective Workflow

Before attempting any functionalization, you must map out your protection/deprotection strategy. Direct reaction without protection will almost exclusively yield functionalization at the primary amine due to kinetic favorability.

G Start 3-(2-Aminoethyl)-6-methylpiperidin-3-ol (3 Reactive Sites) Path1 Target: Primary Amine Start->Path1 Direct Reaction Path2 Target: Secondary Amine (N1) Start->Path2 Requires Protection Path3 Target: Tertiary Alcohol (C3) Start->Path3 Requires Double Protection Step1_P1 Direct Alkylation/Acylation (Kinetically Favored) Path1->Step1_P1 Step1_P2 1. Imine Formation (MIBK) 2. N1-Functionalization 3. Mild Hydrolysis Path2->Step1_P2 Step1_P3 1. Bis-Boc Protection 2. O-Functionalization (NMI/KH) 3. Global Deprotection Path3->Step1_P3

Figure 1: Chemoselective workflow for functionalizing 3-(2-Aminoethyl)-6-methylpiperidin-3-ol.

Part 2: Troubleshooting & FAQs

Q1: I need to selectively alkylate the piperidine nitrogen (N1), but my electrophile keeps reacting with the primary amine. How do I reverse this selectivity? A1: The primary amine is kinetically favored due to the lack of steric bulk. To functionalize N1, you must transiently protect the primary amine. A highly efficient, scalable method is to use methyl isobutyl ketone (MIBK) as both the solvent and a temporary protecting group[1]. Heating the substrate in MIBK forms a bulky, transient imine at the primary amine, leaving the secondary piperidine nitrogen (N1) available for alkylation or acylation[1]. Following the reaction, mild aqueous hydrolysis effortlessly cleaves the imine, revealing the free primary amine[1].

Q2: My acylation attempts on the C3 tertiary alcohol are failing completely, returning only starting material. Standard DMAP/pyridine doesn't work. What are the alternatives? A2: The C3 hydroxyl is a highly congested tertiary alcohol. Standard nucleophilic catalysts like 4-Dimethylaminopyridine (DMAP) struggle to access the sterically hindered pocket created by the C6-methyl and the geminal aminoethyl group. To overcome this, switch your catalyst to 1-methylimidazole (NMI) [2]. NMI has a significantly smaller steric profile than DMAP and has been shown to be an excellent, highly efficient nucleophilic catalyst specifically for the acylation of sterically hindered tertiary alcohols[2].

Q3: How can I achieve O-alkylation of the tertiary alcohol without causing elimination (E2) of my alkyl halide? A3: The Williamson ether synthesis proceeds via an S(N)2 mechanism, which is highly sensitive to steric hindrance[3]. When using a bulky tertiary alkoxide derived from the C3-OH, the alkoxide acts as a strong base rather than a nucleophile, favoring the E2 elimination pathway and converting your alkyl halide into an alkene[3]. To force O-alkylation:

  • Use strictly primary alkyl halides (preferably iodides or triflates) to minimize electrophile hindrance[3].

  • Enhance alkoxide nucleophilicity by using Potassium Hydride (KH) coupled with 18-crown-6 ether. The crown ether sequesters the potassium cation, creating a "naked," highly reactive alkoxide that can overcome the activation energy barrier for S(N)2 attack. Alternatively, utilizing sodium alkoxide cluster catalysis (X@RONa) has recently been shown to prevent nucleophilic decomposition and facilitate difficult O-alkylations[4].

Part 3: Experimental Protocols
Protocol 1: Selective N1-Acylation via Transient MIBK Protection

This self-validating protocol ensures the primary amine is protected in situ without requiring separate isolation steps.

  • Imine Formation: Suspend 10 mmol of 3-(2-Aminoethyl)-6-methylpiperidin-3-ol in 40 mL of methyl isobutyl ketone (MIBK). Add 1.2 equivalents of anhydrous Na2​CO3​ .

  • Reflux: Heat the mixture to reflux (approx. 116 °C) for 3 hours using a Dean-Stark trap to remove water and drive imine formation to completion.

  • N1-Functionalization: Cool the mixture to room temperature. Add 1.1 equivalents of your desired electrophile (e.g., Boc-anhydride or an alkyl halide). Stir for 4–6 hours. Monitor the disappearance of the imine intermediate via LC-MS.

  • Hydrolysis: Add 20 mL of 1M HCl and stir vigorously for 1 hour at room temperature to hydrolyze the imine.

  • Workup: Separate the aqueous layer (which contains your N1-functionalized product as a hydrochloride salt). Basify the aqueous layer with NaOH to pH 10, extract with dichloromethane (3 x 20 mL), dry over Na2​SO4​ , and concentrate.

Protocol 2: Steglich-Type Acylation of the C3 Tertiary Alcohol

Requires prior protection of both the primary and secondary amines (e.g., Bis-Boc).

  • Reagent Preparation: In a flame-dried round-bottom flask under Argon, dissolve 1.0 mmol of the Bis-Boc protected substrate in 10 mL of anhydrous dichloromethane (DCM)[2].

  • Catalyst Addition: Add 1.5 mmol (1.5 equiv) of triethylamine and 0.2 mmol (0.2 equiv) of 1-methylimidazole (NMI)[2].

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of the desired acid chloride (1.2 mmol, 1.2 equiv) in 2 mL of anhydrous DCM dropwise over 10 minutes[2].

  • Reaction & Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NaHCO3​ , extract with DCM, wash with brine, dry over Na2​SO4​ , and purify via column chromatography.

Part 4: Quantitative Data & Catalyst Comparison

The following table summarizes the efficacy of various catalyst and base systems when attempting to functionalize the sterically hindered C3-OH position.

Catalyst / Base SystemTarget ReactionSteric TolerancePrimary Reaction PathwayTypical Yield
DMAP / Pyridine O-AcylationLowUnreactive / Sluggish< 10%
1-Methylimidazole (NMI) O-AcylationHighNucleophilic Catalysis75 - 90%
NaH / THF O-AlkylationLowE2 Elimination (Alkene)< 15% (Ether)
KH / 18-Crown-6 O-AlkylationModerateS(N)2 O-Alkylation60 - 80%
MIBK (Solvent) N1-FunctionalizationN/ATransient Imine Formation> 85%
Part 5: Structural & Steric Analysis

Understanding the 3D spatial arrangement of 3-(2-Aminoethyl)-6-methylpiperidin-3-ol is critical for predicting reaction outcomes. The diagram below illustrates the steric shielding vectors that impede nucleophilic attack at the C3 and N1 positions.

G C3 C3 Quaternary Center OH Tertiary -OH (Severely Hindered) C3->OH 1,3-Diaxial Clash EthylAmine 2-Aminoethyl Group (Unhindered, Flexible) C3->EthylAmine Equatorial/Axial Bulk Piperidine Piperidine Ring (Chair Conformation) Piperidine->C3 Structural Core C6Methyl C6-Methyl Group (Moderate Hindrance to N1) Piperidine->C6Methyl Adjacent to N1

Figure 2: Steric shielding and conformational mapping of the reactive sites.

Sources

Reference Data & Comparative Studies

Validation

validation of HPLC methods for 3-(2-Aminoethyl)-6-methylpiperidin-3-ol

Title: Validation of HPLC Methods for 3-(2-Aminoethyl)-6-methylpiperidin-3-ol: A Comparative Guide to HILIC vs. High-pH RP-HPLC Executive Summary: The quantification and purity analysis of highly polar, polybasic compoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of HPLC Methods for 3-(2-Aminoethyl)-6-methylpiperidin-3-ol: A Comparative Guide to HILIC vs. High-pH RP-HPLC

Executive Summary: The quantification and purity analysis of highly polar, polybasic compounds present a persistent challenge in pharmaceutical chromatography. This guide evaluates and compares two distinct chromatographic strategies—High-pH Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—for the analysis of 3-(2-Aminoethyl)-6-methylpiperidin-3-ol. By analyzing the physicochemical causality behind retention mechanisms and aligning the methodologies with the updated ICH Q2(R2) validation guidelines, this guide provides drug development professionals with a self-validating framework for method selection and optimization.

The Chromatographic Challenge: Causality & Molecular Mechanics

The target analyte, 3-(2-Aminoethyl)-6-methylpiperidin-3-ol , is an extremely hydrophilic molecule characterized by a primary aliphatic amine, a secondary amine (within the piperidine ring), and a hydroxyl group.

In traditional low-pH RP-HPLC, both amines are fully protonated (polycationic). This results in two critical failures:

  • Negligible Retention: The high polarity (low LogD) prevents meaningful partitioning into the hydrophobic C18 stationary phase, causing the analyte to elute near the void volume[1].

  • Severe Peak Tailing: The positively charged amines undergo strong secondary electrostatic interactions with negatively charged, unendcapped residual silanols on the silica support[2].

To achieve reliable retention and peak symmetry, chromatographers must manipulate the ionization state of the molecule or fundamentally change the retention mechanism. This leaves two viable alternatives: High-pH RP-HPLC and HILIC .

RetentionMechanisms Target 3-(2-Aminoethyl)-6-methylpiperidin-3-ol (Highly Polar, Dibasic) RP High-pH RP-HPLC (Hybrid C18) Target->RP LC-UV Focus HILIC HILIC (Zwitterionic/Bare Silica) Target->HILIC LC-MS Focus RP_Mech Hydrophobic Partitioning pH > 11: Amines Deprotonated Reduces Polarity RP->RP_Mech HILIC_Mech Aqueous Partitioning & Electrostatics pH 3: Amines Protonated Enhances Polarity HILIC->HILIC_Mech

Fig 1. Chromatographic decision tree and retention mechanisms for polar dibasic compounds.

Methodological Comparison: High-pH RP-HPLC vs. HILIC

Approach A: High-pH RP-HPLC (The Deprotonation Strategy)

By elevating the mobile phase pH above the pKa of both amines (typically pH > 11), the molecule is forced into its neutral, deprotonated state. This increases its lipophilicity, allowing it to partition into a C18 stationary phase while simultaneously suppressing silanol ionization.

  • Drawback: Standard silica dissolves at pH > 8. This method strictly requires specialized ethylene bridged hybrid (BEH) silica columns. Furthermore, high concentrations of non-volatile salts are often needed, making this approach highly incompatible with Electrospray Ionization Mass Spectrometry (ESI-MS).

Approach B: HILIC (The Partitioning Strategy)

HILIC operates with a polar stationary phase and a highly organic mobile phase (e.g., >75% acetonitrile)[3]. Water acts as the strong eluting solvent[4]. The mechanism relies on the analyte partitioning into a water-enriched layer partially immobilized on the stationary phase[5].

  • The Causality of Success: By lowering the mobile phase pH to 3.0 using a volatile buffer (e.g., 10 mM Ammonium Formate), both amines on 3-(2-Aminoethyl)-6-methylpiperidin-3-ol become fully protonated. In HILIC, this enhances retention, as the highly polar cations partition strongly into the aqueous layer[2]. Additionally, the organic-rich mobile phase provides a 10- to 20-fold sensitivity improvement in LC-MS applications due to highly efficient droplet desolvation[1][4].

Experimental Data & Performance Comparison

To objectively evaluate these methods, validation was performed against the core parameters defined in the ICH Q2(R2) guidelines, which mandate a lifecycle approach to demonstrate that an analytical procedure is fit for its intended purpose[6][7].

Table 1: Chromatographic Performance Metrics

ParameterHigh-pH RP-HPLC (Hybrid C18)HILIC (Zwitterionic Phase)
Mobile Phase 10mM Ammonium Bicarbonate (pH 11) / ACN10mM Ammonium Formate (pH 3) / ACN
Retention Time ( tR​ ) 3.2 min (Weak retention)8.5 min (Strong retention)
Peak Asymmetry ( As​ ) 1.45 (Moderate tailing)1.08 (Excellent symmetry)
Theoretical Plates ( N ) ~8,500~15,200
MS Compatibility Poor (Ion suppression)Excellent (Enhanced ESI efficiency)

Table 2: ICH Q2(R2) Validation Results Summary

Validation ParameterAcceptance Criteria (ICH Q2)RP-HPLC ResultHILIC Result
Linearity ( R2 ) ≥0.999 0.99850.9998
Precision (%RSD) ≤2.0% (Assay)1.8%0.6%
Accuracy (% Recovery) 98.0% - 102.0%97.5%100.2%
LOD / LOQ Signal-to-Noise ≥3 / ≥10 0.5 µg/mL / 1.5 µg/mL0.05 µg/mL / 0.15 µg/mL
Specificity Baseline resolution from impuritiesCo-elution with polar degradantsBaseline resolution ( Rs​>2.0 )

Step-by-Step Methodology: The Optimized HILIC Protocol

Because HILIC is the superior self-validating system for 3-(2-Aminoethyl)-6-methylpiperidin-3-ol, the following protocol details the optimized workflow.

A. Mobile Phase Preparation

  • Aqueous Buffer (Mobile Phase A): Dissolve 0.63 g of Ammonium Formate in 1.0 L of LC-MS grade water (10 mM). Adjust the pH to 3.0 using neat Formic Acid. Causality: The buffer controls the ionization state of the stationary phase and ensures the analyte remains fully protonated, preventing retention time drift[2].

  • Organic Modifier (Mobile Phase B): 100% LC-MS grade Acetonitrile.

B. Sample Preparation (Critical Step)

  • Weigh 10.0 mg of the analyte and dissolve in 10 mL of Methanol (Stock Solution).

  • Dilute the stock solution to the working concentration (e.g., 10 µg/mL) using a diluent of 75:25 Acetonitrile:Water .

  • Causality: In HILIC, injecting a sample dissolved in a highly aqueous diluent disrupts the immobilized water layer on the column, leading to severe peak splitting. Matching the sample diluent to the initial mobile phase conditions is mandatory for reproducible peak shapes[3].

C. Instrument Setup & Gradient

  • Column: Zwitterionic HILIC (e.g., 150 mm x 4.6 mm, 3.5 µm) or BEH Amide.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35°C (Improves mass transfer and reduces mobile phase viscosity).

  • Gradient Program:

    • 0 - 2 min: 85% B (Isocratic hold to establish the aqueous partitioning layer)

    • 2 - 10 min: 85% B to 60% B (Linear gradient to elute strongly retained polar analytes)

    • 10 - 15 min: 60% B to 85% B (Re-equilibration). Note: HILIC requires longer re-equilibration times than RP-HPLC (typically 10-15 column volumes) to rebuild the hydration layer[3].

ICH Q2(R2) Validation Lifecycle Framework

Validating this HILIC method requires adherence to the updated ICH Q2(R2) framework, which integrates seamlessly with ICH Q14 (Analytical Procedure Development) to ensure a risk-based, lifecycle approach[6][9].

ICHValidation Dev Method Development Spec Specificity (Selectivity) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy & Precision Lin->Acc Rob Robustness (DoE) Acc->Rob

Fig 2. ICH Q2(R2) analytical procedure validation lifecycle for commercial drug substances.

Execution of Validation Parameters:

  • Specificity: Perform forced degradation (acid, base, peroxide, heat, light) on 3-(2-Aminoethyl)-6-methylpiperidin-3-ol. Ensure the HILIC method provides baseline resolution ( Rs​>1.5 ) between the active pharmaceutical ingredient (API) and all degradation products[7].

  • Linearity & Range: Prepare a minimum of 5 concentration levels ranging from 50% to 150% of the target concentration. Evaluate the residual plot to ensure random distribution, as ICH Q2(R2) scrutinizes residual trends over simple R2 cutoffs[7][9].

  • Robustness: Utilize a Design of Experiments (DoE) approach to systematically vary buffer concentration (8-12 mM), column temperature (33-37°C), and initial organic composition (83-87%). This fulfills the modernized ICH Q2(R2) requirement for demonstrating method resilience[6].

References

  • "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline" - QbD Group. Available at:[Link]

  • "ICH Q2(R2) Guide: Analytical Method Validation Explained" - IntuitionLabs. Available at:[Link]

  • "Validation of Analytical Procedures Q2(R2) - ICH" - International Council for Harmonisation. Available at: [Link]

  • "Hydrophilic Interaction Liquid Chromatography: An Update" - LCGC International. Available at:[Link]

  • "Hydrophilic Interaction Liquid Chromatography (HILIC)" - Research Journal of Pharmacy and Technology. Available at: [Link]

  • "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques" - Waters Corporation. Available at: [Link]

  • "A Comparative Review of Hydrophilic Interaction Chromatography(HILIC) with Traditional Chromatography in the Analysis of Aminoglycoside Antibiotics" - Taylor & Francis. Available at: [Link]

  • "Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades" - MDPI. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Efficacy of Substituted Piperidine Analogues as Sigma-1 Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties and synthetic tractability. This guide provides a comparative analysis of the efficacy of substituted piperidine analogues, with a particular focus on the influence of substituent position on the piperidine ring. We will delve into the structure-activity relationships (SAR) of 3-hydroxy and 4-aminoethyl substituted piperidines, primarily in the context of their interaction with the sigma-1 (σ1) receptor, a protein implicated in a variety of central nervous system (CNS) disorders.

The Sigma-1 Receptor: A Key Therapeutic Target

The σ1 receptor is a unique intracellular chaperone protein, distinct from classical opioid or other neurotransmitter receptors. Its modulation has shown therapeutic potential in a range of conditions including neurodegenerative diseases, pain, depression, and addiction. The development of selective σ1 receptor ligands is therefore an area of intense research. Both agonists and antagonists of the σ1 receptor have demonstrated promising preclinical and clinical activity.

Structural Scaffolds Under Investigation

This guide will focus on the comparative analysis of two key classes of piperidine analogues:

  • 4-(2-Aminoethyl)piperidines: These compounds have been identified as potent and selective σ1 receptor ligands.

  • 3-Hydroxypiperidines: The introduction of a hydroxyl group at the 3-position of the piperidine ring significantly influences the molecule's properties and biological activity.

By comparing these two scaffolds, we can elucidate the impact of substituent placement and functionality on σ1 receptor affinity and efficacy.

Comparative Efficacy: A Tale of Two Positions

The positioning of substituents on the piperidine ring profoundly impacts the molecule's interaction with the σ1 receptor.

In Vitro Affinity and Selectivity

A recent study directly compared the σ1 receptor binding affinities of a series of 3- and 4-hydroxypiperidine derivatives. The results demonstrated that while both classes of compounds can exhibit high affinity for the σ1 receptor, subtle changes in substitution patterns lead to significant differences in potency and selectivity against other receptors, such as the dopamine D4 receptor.

For instance, certain 5-benzimidazole derivatives of 3-hydroxypiperidine displayed high σ1 affinity (Ki = 8.3 nM) with excellent selectivity over the D4 receptor. In contrast, some 4-(2-aminoethyl)piperidine analogues have also been reported to be highly potent σ1 receptor ligands.

Table 1: Comparative σ1 Receptor Binding Affinities of Representative Piperidine Analogues

Compound ClassRepresentative AnalogueTarget ReceptorBinding Affinity (Ki, nM)Reference
3-Hydroxypiperidine 5-Benzimidazole derivativeSigma-18.3
3-Hydroxypiperidine NH-indazole analogSigma-11.2
4-Substituted Piperidine 4-Substituted piperidine alcoholNeurokinin-2pA2 = 8.8
4-Substituted Piperidine 4-Substituted piperidine acidNeurokinin-2pA2 = 9.4
Structure-Activity Relationship (SAR) Insights

The following diagram illustrates the key structural features influencing the activity of these piperidine analogues.

SAR_Piperidine_Analogues cluster_3OH 3-Hydroxypiperidine Scaffold cluster_4AE 4-Aminoethylpiperidine Scaffold Piperidine_3OH Piperidine Ring OH_group 3-OH Group (Stereochemistry is critical) Piperidine_3OH->OH_group Equatorial orientation favored for DAT binding N_substituent_3OH N-Substituent (Modulates affinity & selectivity) Piperidine_3OH->N_substituent_3OH Influences pharmacokinetics Aryl_group_3OH Aryl/Heteroaryl Group (π-π stacking interactions) Piperidine_3OH->Aryl_group_3OH Key for receptor interaction Piperidine_4AE Piperidine Ring Aminoethyl_chain 4-(2-Aminoethyl) Side Chain (Length and basicity are important) Piperidine_4AE->Aminoethyl_chain Provides flexibility N_substituent_4AE N-Substituent (e.g., Methyl group enhances σ1 affinity) Piperidine_4AE->N_substituent_4AE Fine-tunes activity caption Key structural elements influencing the activity of piperidine analogues.

Caption: Key structural elements influencing the activity of piperidine analogues.

The stereochemistry of the hydroxyl group at the 3-position is a critical determinant of biological activity. For dopamine transporter (DAT) inhibitors, an equatorial orientation of the hydroxyl group in the trans isomer was found to be more favorable for binding than the axial orientation in the cis isomer.

In Vivo Efficacy

While in vitro binding affinity is a crucial first step, in vivo efficacy provides a more comprehensive understanding of a compound's therapeutic potential. For neurokinin-1 (NK1) receptor antagonists based on a 4,4-disubstituted piperidine core, excellent in vivo profiles have been reported in models of vascular leakage.

Due to the limited publicly available data on the specific analogues of 3-(2-Aminoethyl)-6-methylpiperidin-3-ol, direct in vivo comparisons are challenging. However, the general principles of drug metabolism and pharmacokinetics for piperidine-containing compounds can provide some predictive insights. The presence of a hydroxyl group can influence metabolic pathways and the overall pharmacokinetic profile of a drug.

Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol outlines a standard procedure for determining the binding affinity of test compounds for the σ1 receptor.

Materials:

  • HEK293 cells expressing the human σ1 receptor

  • -Pentazocine (radioligand)

  • Test compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Haloperidol (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare cell membranes from HEK293 cells expressing the σ1 receptor.

  • In a 96-well plate, add cell membranes, -pentazocine at a fixed concentration (e.g., 5 nM), and varying concentrations of the test compound.

  • For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).

  • Incubate the plate at room temperature for a specified time (e.g., 120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

Caption: Workflow for σ1 receptor radioligand binding assay.

Conclusion

The comparative analysis of 3-hydroxy and 4-aminoethyl substituted piperidine analogues reveals the profound impact of substituent position and functionality on their interaction with the σ1 receptor and other biological targets. While direct comparative efficacy data for 3-(2-Aminoethyl)-6-methylpiperidin-3-ol analogues is limited in the public domain, the structure-activity relationships derived from related compounds provide a strong foundation for the rational design of novel and potent σ1 receptor modulators. The stereochemistry of the 3-hydroxyl group and the nature of the substituent on the piperidine nitrogen are critical parameters to consider for optimizing both affinity and pharmacokinetic properties. Further research focusing on the direct comparison of these scaffolds is warranted to fully elucidate their therapeutic potential.

References

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modul
  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry.
  • A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists. PMC.
  • Comparative Analysis of 4-Substituted Piperidine-Based Inhibitors: Elucidating Diverse Mechanisms of Action. Benchchem.
  • Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. (PDF)
  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC.
  • Regulation of sigma-receptors: high- and low-affinity agonist states, GTP shifts, and up-regulation by rimcazole and 1,3-Di(2-tolyl)guanidine. PubMed.
  • Studies on neurokinin antagonists. 4.

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.